4-(2-Boc-aminoethyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMFFGCUUGYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363537 | |
| Record name | 4-(2-BOC-AMINOETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165528-81-4 | |
| Record name | 4-(2-BOC-AMINOETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)piperidine, 4-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(2-Boc-aminoethyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 4-(2-Boc-aminoethyl)piperidine, a valuable building block in medicinal chemistry and drug development.[1] The information presented herein includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of a Boc-protected amino group on the ethyl side chain and a secondary amine in the piperidine ring allows for selective functionalization at either nitrogen, making it a versatile scaffold for the construction of complex molecules.[1]
Primary Synthetic Route: Boc Protection of 4-(2-Aminoethyl)piperidine
The most direct and widely employed method for the synthesis of this compound is the protection of the primary amino group of 4-(2-aminoethyl)piperidine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
Reaction Scheme
Caption: Boc Protection of 4-(2-Aminoethyl)piperidine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(2-aminoethyl)piperidine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8 to 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-(2-Aminoethyl)piperidine | N/A |
| Reagent | Di-tert-butyl dicarbonate | [2] |
| Base | Triethylamine | [2] |
| Solvent | Dichloromethane | N/A |
| Reaction Time | 8-12 hours | [2] |
| Yield | Typically high (can be >90%) | General observation for Boc protections |
Alternative Synthetic Strategies
While direct Boc protection is the most common method, other synthetic routes to this compound can be envisaged, although they are generally more complex. These can serve as alternative approaches if the primary starting material is unavailable.
Route 1: Reduction of a Nitrile Precursor
This route involves the synthesis of a nitrile-containing piperidine derivative followed by reduction to the primary amine and subsequent Boc protection.
Caption: Synthesis via Reduction of a Nitrile Precursor.
Route 2: Reductive Amination
Another potential pathway involves the reductive amination of a suitable piperidine-containing aldehyde or ketone with a Boc-protected amine.
Caption: Synthesis via Reductive Amination.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct Boc protection of 4-(2-aminoethyl)piperidine. This method is high-yielding, utilizes readily available reagents, and involves a straightforward experimental procedure. The alternative routes, while chemically feasible, are more circuitous and are generally considered for specific circumstances where the primary starting material is not accessible. This guide provides the necessary information for the successful synthesis and purification of this important building block for drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Boc-aminoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Boc-aminoethyl)piperidine, a key building block in medicinal chemistry and materials science, plays a crucial role in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring a piperidine ring and a Boc-protected aminoethyl side chain, offers synthetic versatility, enabling its use in the development of novel therapeutics, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with experimental protocols and a representative synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, reaction optimization, and incorporation into more complex molecular scaffolds. The following tables summarize the key physical and chemical characteristics of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][4] |
| Molecular Weight | 228.33 g/mol | [1][2][3][4] |
| Appearance | White solid | [1] |
| Boiling Point (Predicted) | 316.0 ± 15.0 °C | [5] |
| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [5] |
| Flash Point (Predicted) | 144.9 ± 20.4 °C | [5] |
| Refractive Index (Predicted) | 1.481 | [5] |
Table 2: Chemical and Pharmacokinetic-Related Properties
| Property | Value | Source |
| XLogP3 (Predicted) | 1.3 | [5] |
| Polar Surface Area (PSA) | 55.6 Ų | [5] |
| Vapor Pressure (Predicted) | 0.000422 mmHg at 25°C | [5] |
Note: Much of the available data for the physicochemical properties of this compound is predicted. Experimental validation is recommended for critical applications.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical research. The following are detailed, standard methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Methodology (Capillary Method): [6][7][8]
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[6][7]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the tube on a hard surface.[8]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[7][8]
-
Heating:
-
If the approximate melting point is known, heat rapidly to about 5-10°C below this temperature.[6][8]
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6][7]
-
If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range, followed by a slower, more accurate measurement with a fresh sample.[8]
-
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]
Methodology (Thiele Tube Method): [10]
-
Sample Preparation: Place a small amount (less than 0.5 mL) of the liquid sample into a small test tube or Durham tube.[10]
-
Capillary Insertion: Insert a capillary tube (sealed at one end) into the liquid with the open end down.[10]
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The sample should be level with the middle of the oil.[10]
-
Heating: Gently and continuously heat the arm of the Thiele tube.[10]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
-
Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[11]
Methodology (Shake-Flask Method): [12]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.[13]
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
pKa Determination
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which a chemical species is 50% protonated and 50% deprotonated.
Methodology (Potentiometric Titration): [14][15]
-
Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (typically water or a water-cosolvent mixture).[14]
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions.[14] Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.[14]
-
Titration:
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
-
Synthetic Workflow
Caption: A representative two-step synthesis of a Boc-protected aminopiperidine derivative.
Conclusion
This compound is a foundational molecule for the synthesis of more complex and biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a summary of its key characteristics and outlines standard experimental procedures for their determination. While some of the presented data are predictive, the detailed protocols offer a solid framework for researchers to obtain precise experimental values, thereby facilitating the advancement of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-Boc-aminoethyl) piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. materialneutral.info [materialneutral.info]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-(2-Boc-aminoethyl)piperidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Boc-aminoethyl)piperidine, a pivotal building block in contemporary pharmaceutical research and development. This document details its chemical structure, physicochemical properties, and CAS number, while also exploring its significant applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and agents targeting neurological disorders. Detailed experimental protocols and illustrative diagrams are provided to facilitate its practical application in a research setting.
Introduction
This compound, also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a piperidine ring and a Boc-protected aminoethyl side chain, offers a versatile scaffold for the synthesis of complex bioactive molecules. The piperidine moiety is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the protected amine provides a reactive handle for controlled, stepwise chemical modifications. This unique combination makes it an invaluable intermediate in the construction of novel therapeutic agents.
Chemical Structure and Properties
The definitive identification of this compound is crucial for its proper application. There are two common isomers, and it is imperative to distinguish between them. The compound of interest in this guide has the Boc protecting group on the exocyclic aminoethyl moiety.
Structure:
Synonyms:
-
tert-butyl (2-(piperidin-4-yl)ethyl)carbamate[1]
-
N-(tert-Butoxycarbonyl)-2-(piperidin-4-yl)ethylamine[1]
A structural isomer, 4-(2-aminoethyl)-1-Boc-piperidine (CAS Number: 146093-46-1), has the Boc group protecting the piperidine nitrogen. It is essential to verify the CAS number to ensure the correct reagent is being utilized for a specific synthetic strategy.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | ≥ 95% (NMR) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Applications in Drug Discovery
This compound is a versatile building block with broad applications in pharmaceutical research, primarily serving as a key intermediate in the synthesis of a wide array of therapeutic agents.[3]
PROTAC Linker
One of the most significant applications of this molecule is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[1][2] The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation. The piperidine ring in this compound provides a degree of rigidity to the linker, which can be advantageous for optimizing the formation of a stable and productive ternary complex.[5][6]
Neurological Drug Development
The piperidine scaffold is a common motif in drugs targeting the central nervous system (CNS). This compound is frequently utilized in the development of new drugs for neurological disorders.[3] Its structure provides a framework for designing compounds with the potential to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[7]
Other Therapeutic Areas
Beyond PROTACs and neuroscience, this versatile molecule is employed in various other therapeutic areas. Its ability to undergo diverse chemical transformations makes it a valuable starting material for creating novel compounds with a wide range of biological activities.[3]
Experimental Protocols
Detailed and reliable experimental procedures are paramount for the successful application of this compound in a laboratory setting.
Synthesis of this compound
General Procedure for Mono-Boc Protection of a Diamine:
This protocol is adapted from a procedure for the mono-Boc protection of 1,2-ethanediamine and would require optimization for 4-(2-aminoethyl)piperidine.
-
Materials: 4-(2-aminoethyl)piperidine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.
-
Procedure:
-
A mixture of 4-(2-aminoethyl)piperidine, dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture.
-
The reaction is stirred at room temperature for several hours (e.g., 16 hours).
-
The reaction mixture is then filtered and concentrated under reduced pressure.
-
The crude product is purified by extraction and column chromatography to yield the desired this compound.
-
General Protocol for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized workflow.
Step 1: Boc Deprotection
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
-
Step 2: Coupling with an E3 Ligase Ligand
-
Materials: Deprotected 4-(2-aminoethyl)piperidine, E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of thalidomide or lenalidomide), a peptide coupling reagent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).
-
Procedure:
-
Dissolve the E3 ligase ligand in the anhydrous solvent.
-
Add the coupling reagent and the base, and stir for a short period to activate the carboxylic acid.
-
Add the deprotected 4-(2-aminoethyl)piperidine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the product by chromatography.
-
Step 3: Coupling with a Target Protein Ligand
-
Materials: The product from Step 2 (which now has a free piperidine nitrogen), a target protein ligand with a suitable reactive group (e.g., a carboxylic acid or an alkyl halide), and appropriate reagents for the coupling reaction.
-
Procedure:
-
The free secondary amine on the piperidine ring of the intermediate from Step 2 is reacted with the target protein ligand. The specific reaction conditions will depend on the nature of the reactive group on the target protein ligand (e.g., amide coupling, reductive amination, or nucleophilic substitution).
-
The final PROTAC is purified by chromatography.
-
Visualization of a PROTAC Workflow
The following diagrams illustrate the general workflow for the synthesis and mechanism of action of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug discovery. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups and orchestrate complex molecular transformations with precision. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in the synthesis of piperidine derivatives due to its unique combination of stability, ease of introduction, and facile, selective removal.
This in-depth technical guide explores the multifaceted role of the Boc protecting group in piperidine chemistry. It provides a comprehensive overview of its application, including detailed experimental protocols, quantitative data on reaction efficiency, and a discussion of its strategic implementation in multi-step synthetic routes.
Core Principles of Boc Protection in Piperidine Derivatives
The Boc group is a carbamate-based protecting group valued for its robustness against a wide range of nucleophilic and basic conditions, as well as its stability during many common synthetic transformations such as catalytic hydrogenation.[1][2] This stability allows for extensive modification of other parts of the piperidine scaffold or molecules containing the Boc-protected piperidine unit.[3] The key to the Boc group's utility lies in its acid lability; it can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[4][5][6] This orthogonality to other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, is fundamental to its application in complex, multi-step syntheses.[1][7]
The introduction of the Boc group onto the piperidine nitrogen is most commonly achieved through the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, and often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Quantitative Data on Boc Protection and Deprotection of Piperidine Derivatives
The efficiency of both the protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables summarize quantitative data from various sources, providing a comparative overview of reaction conditions and yields for the Boc protection and deprotection of a range of piperidine derivatives.
Table 1: N-Boc Protection of Piperidine Derivatives
| Piperidine Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Dimethyl 2-aminopentanedioate | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | 0 °C to RT | 6 h | 92 | |
| (S)-Nipecotic acid ethyl ester | (Boc)₂O, Triethylamine | CH₂Cl₂ | 0 °C to 10 °C | Not Specified | High (Implied) | [8] |
| 4-Piperidyl urea | (Boc)₂O, Triethylamine | Water | 20-25 °C | 8-10 h | High (Implied) | [9] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | 0 °C to RT | Overnight | 89 | |
| 3-Azabicyclo[3.3.0]octane | (Boc)₂O | THF | 0 °C to RT | Overnight | 93 |
Table 2: N-Boc Deprotection of Piperidine Derivatives
| N-Boc-Piperidine Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Boc-3-aminopiperidine | HCl (4M) | Not Specified | Not Specified | Not Specified | High (Implied) | [10] |
| N-Boc-4-hydroxypiperidine | TFA (20-50%) | DCM | 0 °C to RT | 1-4 h | High (Implied) | [4] |
| N-Boc-4-hydroxypiperidine | HCl (4M in dioxane) | Dioxane | RT | 10-30 min | High (Implied) | [4] |
| General N-Boc peptide | TFA | DCM | RT | 2 h | Not Specified | [5] |
| General N-Boc derivative | HCl (4M in dioxane) | Dioxane | RT | 2 h | Not Specified | [6] |
| Resin-bound Boc-amino acid | TFA (50%) | DCM | RT | 5 min + 20-30 min | High (Implied) | [11] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of piperidine derivatives using the Boc group. These protocols are intended as a guide and may require optimization for specific substrates.
Protocol 1: N-Boc Protection of a Piperidine Derivative
This protocol is a general and effective method for the N-Boc protection of a piperidine.
Materials:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv.) in anhydrous CH₂Cl₂ (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add triethylamine (2.0-4.0 equiv.) followed by a catalytic amount of DMAP (0.1 equiv.).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equiv.) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected piperidine derivative.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
N-Boc-protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[4][5]
Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is a common alternative to TFA and can be advantageous if the product is desired as its hydrochloride salt.
Materials:
-
N-Boc-protected piperidine derivative
-
1,4-Dioxane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected piperidine derivative (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-10 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
The resulting hydrochloride salt can often be used in the next step without further purification. To obtain the free base, the salt can be neutralized with a base (e.g., NaHCO₃) and extracted as described in Protocol 2.[4][6]
Strategic Implementation and Orthogonality
The true power of the Boc protecting group is realized in the context of multi-step synthesis, where its unique cleavage conditions allow for orthogonal deprotection strategies. This is particularly crucial in the synthesis of complex molecules with multiple functional groups that require sequential manipulation.
For instance, in the synthesis of a complex piperidine-containing peptide, the piperidine nitrogen can be protected with a Boc group, while the N-terminus of the peptide chain is protected with an Fmoc group. The Fmoc group can be selectively removed under basic conditions (e.g., with piperidine in DMF) to allow for peptide chain elongation, leaving the Boc-protected piperidine intact. Subsequently, the Boc group can be removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.
Caption: Orthogonal protection strategy workflow.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the fundamental mechanisms and workflows associated with the use of the Boc protecting group in piperidine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 10. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of 4-(2-Boc-aminoethyl)piperidine in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today elucidates the function of 4-(2-Boc-aminoethyl)piperidine, a key chemical intermediate, in modern pharmaceutical research and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, clarifies that while the compound itself is not biologically active, its structural motifs are integral to the synthesis of a variety of potent and specific therapeutic agents.
The guide emphasizes that this compound serves as a versatile building block, providing a stable and adaptable scaffold for the construction of more complex molecules. The presence of the piperidine ring, a common feature in many successful drugs, and a Boc-protected aminoethyl side chain allows for precise chemical modifications and the systematic development of novel drug candidates.[1]
A Scaffold for Innovation, Not a Direct Biological Effector
Extensive reviews of chemical and pharmaceutical literature reveal that this compound's primary role is in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the aminoethyl side chain is a key feature, enabling chemists to selectively perform reactions at other sites of the molecule. This protecting group is typically removed in the final stages of synthesis to yield the desired biologically active compound.
The true "mechanism of action" is therefore a characteristic of the final drug molecule, not the this compound intermediate itself. The piperidine and ethylamine components, however, are frequently incorporated into molecules designed to interact with specific biological targets.
Applications in Drug Development
The utility of this chemical building block spans several therapeutic areas:
-
Neurological Disorders: The piperidine structure is a well-established pharmacophore in neuropharmacology, often contributing to a compound's ability to cross the blood-brain barrier.[1] Molecules synthesized using this intermediate may target a range of receptors and enzymes implicated in conditions like depression and anxiety.[1]
-
PROTACs: this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] In this context, the piperidine-based structure serves to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[2]
Synthetic Utility and Transformation
The synthetic pathway below illustrates the general role of this compound as a chemical intermediate.
Caption: General synthetic workflow illustrating the use of this compound.
Future Directions
The continued use of this compound and similar building blocks in drug discovery underscores the importance of a modular and rational approach to medicinal chemistry. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel compounds based on proven scaffolds will be critical to the development of next-generation therapeutics.
While this technical guide clarifies the role of this compound as a synthetic intermediate, it also highlights the vast potential of the molecules it helps to create. Further research will undoubtedly uncover new and innovative applications for this versatile chemical building block.
References
The Versatility of the 4-(2-Aminoethyl)piperidine Scaffold: A Technical Review of its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-aminoethyl)piperidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of pharmacologically active agents. Its inherent structural features—a basic piperidine nitrogen, a flexible ethylamine side chain, and a strategic 4-position substitution point—offer a versatile platform for designing ligands that can interact with various biological targets. This technical guide provides an in-depth review of the synthesis, pharmacological activity, and structure-activity relationships (SAR) of key 4-(2-aminoethyl)piperidine derivatives, with a focus on their roles as high-affinity sigma-1 (σ1) receptor ligands and potent acetylcholinesterase (AChE) inhibitors.
Synthetic Strategies
The synthesis of 4-(2-aminoethyl)piperidine derivatives often involves multi-step sequences designed to construct the core scaffold and introduce diverse functional groups. A common strategy begins with the modification of dihydropyridinones. Key steps frequently include a conjugate addition of an aryl group (e.g., using a phenylboronic acid), followed by homologation of the ketone, and subsequent introduction of the desired amino moieties and N-substituents on the piperidine ring.[1][2]
References
In-Depth Technical Guide: Characterization of (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester, also known as N-Boc-4-(2-aminoethyl)piperidine, is a key bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core and a Boc-protected primary amine, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly those targeting the central nervous system. The piperidine moiety is a common scaffold in many biologically active compounds, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the amino functionality. This guide provides a summary of available characterization data and general experimental protocols relevant to this compound.
Chemical Identity and Physical Properties
(2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester is a solid at room temperature. While extensive experimental data is not uniformly available from commercial suppliers, its fundamental properties have been established.
| Property | Value | Source |
| CAS Number | 165528-81-4 | Chem-Impex |
| Molecular Formula | C₁₂H₂₄N₂O₂ | Sigma-Aldrich, Santa Cruz Biotechnology[1] |
| Molecular Weight | 228.33 g/mol | Sigma-Aldrich, Santa Cruz Biotechnology[1] |
| Appearance | White solid | Chem-Impex |
| Storage | 0-8 °C | Chem-Impex |
Spectroscopic Characterization Data
Detailed, experimentally verified spectroscopic data for (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester is not consistently published in publicly accessible databases. However, based on the known spectral characteristics of its constituent functional groups (Boc-protected amine, piperidine ring, and ethyl linker), the expected data are summarized below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the tert-butyl protecting group.
| Chemical Shift (δ) ppm | Multiplicity | Protons |
| ~ 3.1 | m | -CH₂-NHBoc |
| ~ 2.9-3.0 | m | Piperidine H (axial, adjacent to NH) |
| ~ 2.5 | t | Piperidine H (equatorial, adjacent to NH) |
| ~ 1.6-1.7 | m | Piperidine H (axial) |
| ~ 1.4 | s | -C(CH₃)₃ |
| ~ 1.3-1.5 | m | -CH₂-CH₂-NHBoc & Piperidine CH |
| ~ 1.0-1.2 | m | Piperidine H (equatorial) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the carbamate carbonyl, the carbons of the piperidine ring, the ethyl linker, and the tert-butyl group.
| Chemical Shift (δ) ppm | Carbon |
| ~ 156 | C=O (carbamate) |
| ~ 79 | -C(CH₃)₃ |
| ~ 46 | Piperidine C (adjacent to NH) |
| ~ 40 | -CH₂-NHBoc |
| ~ 38 | -CH₂-CH₂-NHBoc |
| ~ 36 | Piperidine CH |
| ~ 32 | Piperidine C (non-adjacent to NH) |
| ~ 28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O groups of the carbamate, as well as C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3350 | N-H stretch (carbamate) |
| ~ 2970, 2850 | C-H stretch (aliphatic) |
| ~ 1690 | C=O stretch (carbamate) |
| ~ 1520 | N-H bend (carbamate) |
| ~ 1170 | C-O stretch (carbamate) |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 229.19. Common fragmentation patterns would involve the loss of the Boc group or fragments of the piperidine ring.
| m/z | Fragment |
| 229.19 | [M+H]⁺ |
| 173.15 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 129.13 | [M - Boc + H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of Boc-protected amines and piperidine derivatives, which can be adapted for (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester.
Synthesis of (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester
A common synthetic route involves the reduction of a suitable nitrile precursor followed by Boc protection of the resulting primary amine.
Step 1: Synthesis of 4-(2-aminoethyl)piperidine
A potential precursor, 4-(cyanomethyl)pyridine, can be reduced to 4-(2-aminoethyl)piperidine. A common method for this transformation is catalytic hydrogenation.
-
Materials: 4-(cyanomethyl)pyridine, Rhodium on alumina (Rh/Al₂O₃) catalyst, ethanol, hydrogen gas.
-
Procedure:
-
Dissolve 4-(cyanomethyl)pyridine in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Rh/Al₂O₃.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(2-aminoethyl)piperidine.
-
Step 2: Boc Protection
-
Materials: 4-(2-aminoethyl)piperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or another suitable base, dichloromethane (DCM) or a similar solvent.
-
Procedure:
-
Dissolve the crude 4-(2-aminoethyl)piperidine in DCM.
-
Add triethylamine (approximately 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Add a solution of Boc₂O (approximately 1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield pure (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester.
-
Characterization Methods
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
-
Infrared Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Visualizations
Synthetic Pathway
The following diagram illustrates a potential synthetic route to (2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester.
Caption: Synthetic route to the target compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and characterization of the title compound.
Caption: General experimental workflow.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Boc-aminoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Boc-aminoethyl)piperidine, a key building block in pharmaceutical synthesis. Understanding these core properties is critical for its effective use in drug discovery, development, and manufacturing. While specific quantitative data for this compound is not extensively available in public literature, this document compiles information based on its chemical structure, the properties of related molecules, and established scientific principles. It also outlines detailed experimental protocols for determining these characteristics.
Executive Summary
This compound, also known as tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is a bifunctional molecule featuring a piperidine ring and a Boc-protected primary amine. Its solubility and stability are dictated by these structural components. The piperidine moiety imparts a degree of polarity and basicity, while the bulky, non-polar tert-butoxycarbonyl (Boc) group influences its solubility in organic solvents and provides thermal and chemical stability under specific conditions. This guide will explore these characteristics, providing both predicted properties and the means to empirically verify them.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 228.33 g/mol | [1][2][3] |
| Appearance | White solid | [4] |
| CAS Number | 165528-81-4 | [3][4][5] |
| Storage Conditions | Store at 0-8 °C | [4] |
Solubility Profile
The solubility of this compound is a function of its molecular structure, which contains both polar (amine) and non-polar (Boc group, hydrocarbon backbone) regions.
Predicted Solubility
Based on the general solubility of amines and Boc-protected compounds, a qualitative solubility profile can be predicted. The presence of the piperidine nitrogen and the secondary amine allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the large hydrocarbon structure and the Boc group will favor solubility in organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic nature of the Boc group and the carbon backbone likely outweighs the polarity of the amine functional groups. Solubility is expected to be low in neutral water. |
| Aqueous Acids (e.g., dilute HCl) | Soluble | The basic piperidine nitrogen will be protonated to form a water-soluble hydrochloride salt. |
| Aqueous Bases (e.g., dilute NaOH) | Insoluble | The compound is unlikely to deprotonate further and will remain in its less soluble free base form. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at solvating polar molecules. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These are good solvents for a wide range of organic compounds. A related compound, 4-(N-Boc-amino)piperidine, is reported to be soluble in chloroform at 30 mg/mL. |
| Ethers (e.g., Diethyl ether, THF) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
A standard laboratory procedure for determining the qualitative and semi-quantitative solubility of this compound is as follows:
-
Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean, and dry vials.
-
Solvent Addition: To each vial, add a measured volume of the test solvent (e.g., 1 mL) in incremental portions (e.g., 0.2 mL).
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the vial for the presence of undissolved solid against a dark background.
-
Equilibration: If the solid does not dissolve at room temperature, the mixture can be gently warmed and/or sonicated, followed by cooling to the initial temperature to observe for precipitation.
-
Classification: The solubility can be classified based on the volume of solvent required to dissolve the solute. For example, as per the United States Pharmacopeia (USP) definitions.
Caption: A general workflow for the experimental determination of solubility.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions. The primary points of potential degradation are the Boc-protecting group and the piperidine ring.
Predicted Stability
Table 3: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathway(s) |
| Acidic (pH < 4) | Unstable | Cleavage of the Boc group to yield the corresponding amine and byproducts like isobutene and carbon dioxide. |
| Neutral (pH 6-8) | Stable | The compound is expected to be stable under neutral aqueous conditions at ambient temperature. |
| Basic (pH > 9) | Generally Stable | The Boc group is stable to most basic conditions. However, very strong bases at elevated temperatures could potentially lead to unforeseen degradation. |
| Oxidative | Potentially Unstable | The piperidine nitrogen can be oxidized to form an N-oxide. The secondary amine is also susceptible to oxidation. |
| Thermal | Potentially Unstable at Elevated Temperatures | High temperatures can lead to the thermal decomposition of the Boc group. Piperidine derivatives can also undergo other thermal degradation pathways. |
| Photolytic | Likely Stable | The molecule does not contain significant chromophores that would suggest high photosensitivity, but this should be experimentally verified. |
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to the sample solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The percentage of the remaining parent compound and the formation of degradation products are monitored.
Caption: A workflow for conducting forced degradation studies.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for both solubility and stability studies. Several analytical techniques are suitable for this purpose.
Table 4: Recommended Analytical Methods
| Technique | Description |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used method. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) would be a suitable starting point. Detection at a low wavelength (e.g., ~210 nm) is likely necessary due to the lack of a strong chromophore. |
| LC-MS | Liquid Chromatography-Mass Spectrometry provides higher sensitivity and selectivity. It is particularly useful for identifying and quantifying degradation products. |
| GC-FID/MS | Gas Chromatography with Flame Ionization or Mass Spectrometric detection can be used if the compound is thermally stable and sufficiently volatile. Derivatization may be required to improve chromatographic performance. |
| ¹H NMR | Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used for purity assessment and quantification without the need for a reference standard of the compound itself, by using an internal standard of known purity. |
Conclusion
This compound is a versatile building block in medicinal chemistry. While specific, publicly available quantitative data on its solubility and stability is limited, a strong understanding of its likely behavior can be inferred from its chemical structure and the properties of related compounds. It is predicted to be soluble in a range of organic solvents and in acidic aqueous solutions. The primary stability concerns are the lability of the Boc group to strong acids and potential oxidation of the piperidine ring. The experimental protocols provided in this guide offer a clear path for researchers to determine the precise solubility and stability characteristics of this compound, ensuring its effective and reliable use in their research and development endeavors.
References
Commercial Availability and Research Applications of 4-(2-Boc-aminoethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-(2-Boc-aminoethyl)piperidine, a versatile building block crucial for research and development in the pharmaceutical and materials science sectors. This document details supplier information, physicochemical properties, and key experimental protocols, offering a comprehensive resource for its application in synthesis and bioconjugation.
Introduction
This compound, protected with a tert-butyloxycarbonyl (Boc) group, is a key synthetic intermediate. The piperidine moiety is a common structural feature in many biologically active compounds, and the protected primary amine allows for selective chemical modifications.[1] This makes it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its applications span synthetic chemistry, drug development for neurological disorders, bioconjugation, and materials science.[2][3]
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing a comparative overview of available quantities, pricing, and purity.
Table 1: Supplier and Pricing Information for this compound
| Supplier | Product Number | Available Quantities | Price (USD) | Purity | CAS Number |
| Sigma-Aldrich | CDS005500 | 100 mg | $93.20 | Not specified; sold "as-is" for early discovery research | 165528-81-4 |
| Chem-Impex | 28814 | 250 mg, 1 g, 5 g, 25 g, 100 g | Contact for pricing | ≥ 95% (NMR)[2] | 165528-81-4 |
| Dayang Chem | Not specified | Gram to bulk quantities | Contact for pricing | Not specified | 146093-46-1 |
| Chronos | Not specified | 250 mg, 1 g, 5 g, 25 g, 100 g | $13.99 - $44.99 (promotional) | Not specified | Not specified |
Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| CAS Number | 165528-81-4 | [2] |
| MDL Number | MFCD01318373 | [2] |
| Storage Conditions | 0-8 °C | [2] |
| SMILES | CC(C)(C)OC(=O)NCCC1CCNCC1 | |
| InChI Key | RQRMFFGCUUGYPC-UHFFFAOYSA-N |
Key Applications and Experimental Protocols
This compound is a versatile building block with significant applications in several areas of chemical research.
Synthetic Chemistry and Drug Discovery
The piperidine scaffold is a prevalent motif in pharmaceuticals, particularly those targeting the central nervous system.[4] The Boc-protected amine of this compound allows for its incorporation into more complex molecules, serving as a key intermediate in the synthesis of potential therapeutics for neurological disorders such as Alzheimer's disease and depression.[2][5]
A general workflow for utilizing a chemical building block like this compound in a research setting is outlined below.
Caption: Workflow for Procurement and Use of a Research Chemical.
Bioconjugation
This compound is a valuable reagent in bioconjugation, the chemical linking of two molecules where at least one is a biomolecule.[6] It can be incorporated into linkers for Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs).[7] The Boc group provides a stable protecting group for the primary amine, which can be selectively removed to allow for conjugation.[7]
The following diagram illustrates the role of a linker, which can be synthesized from molecules like this compound, in an Antibody-Drug Conjugate.
Caption: Core Components of an Antibody-Drug Conjugate (ADC).
This protocol describes the removal of the Boc protecting group from this compound to liberate the primary amine for subsequent conjugation reactions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 4-(2-aminoethyl)piperidine.[7]
This protocol outlines a general procedure for coupling the deprotected 4-(2-aminoethyl)piperidine to a carboxylic acid-containing molecule, such as a payload for an ADC or a component of a PROTAC.
Materials:
-
Deprotected 4-(2-aminoethyl)piperidine
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., HOBt, DIC)
-
Anhydrous DMF
-
Ethyl acetate
-
5% LiCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a separate vial, dissolve the carboxylic acid-containing molecule (1 equivalent), HOBt (1.2 equivalents), and DIC (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected 4-(2-aminoethyl)piperidine (1.1 equivalents) in DMF to the activated payload solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.[7]
Conclusion
This compound is a commercially accessible and highly versatile chemical building block with significant applications in modern drug discovery and materials science. Its utility in the synthesis of complex molecules and bioconjugates makes it an invaluable tool for researchers. This guide provides a foundational understanding of its commercial landscape, physicochemical properties, and key experimental applications to facilitate its effective use in a research setting.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]
- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
The Indispensable Role of Boc-Protected Piperidines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the architecture of many therapeutic agents due to its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile framework for three-dimensional diversification. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen has become a fundamental tactic in medicinal chemistry, enabling precise and efficient synthetic routes to complex drug molecules. This technical guide provides an in-depth exploration of the applications of Boc-protected piperidines, detailing their synthesis, functionalization, and pivotal role in the development of novel therapeutics across various disease areas.
Core Applications in Drug Discovery
Boc-protected piperidines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The Boc group provides a robust shield for the piperidine nitrogen, allowing for selective modifications at other positions of the ring. This protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, a feature that is heavily exploited in multi-step syntheses.[1]
Neurologically Active Agents
The rigid core of the piperidine ring is a prevalent motif in many central nervous system (CNS) drugs. N-Boc-4-hydroxypiperidine, for instance, serves as a key building block for potent and selective dopamine D4 and histamine H3 receptor antagonists, which are targets for neuropsychiatric disorders like schizophrenia.[2] The hydroxyl group provides a convenient point for introducing pharmacophoric features, while the Boc-protected nitrogen allows for subsequent elaboration of the scaffold.[3]
Diabetes Mellitus Type 2 Treatment
Chiral Boc-protected piperidines are instrumental in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. A prime example is Alogliptin, where (R)-3-(Boc-Amino)piperidine is a key chiral intermediate, essential for achieving the required stereochemistry for potent and selective inhibition of the DPP-4 enzyme.[4][5]
Oncology and Targeted Protein Degradation
In the field of oncology, Boc-protected piperidines are integral to the synthesis of kinase inhibitors and have gained significant prominence with the advent of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins.[6][7] Boc-protected piperazine and piperidine moieties are frequently used as linkers to connect the target protein binder and the E3 ligase ligand.[6][7][8] The Boc group allows for a modular and convergent synthesis, where the final coupling step often involves the deprotection of the piperidine/piperazine nitrogen.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from Boc-protected piperidines.
| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |
| t-butyl pyridine-3-ylcarbamate | t-butyl piperidine-3-ylcarbamate | H₂, 5% Pd/C, Acetic Acid, 0.6 MPa, 65°C, 12h | 73.8 | [5] |
| benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate | tert-Butyl 3-piperidinylcarbamate | H₂, 10% Pd/C, Ethanol, 1 atm, 14h | 91 | [5] |
| L-glutamic acid | 3-(N-Boc amino) piperidine derivatives | Five linear steps | 44-55 (overall) | |
| 4-piperidyl urea | 1-boc-4-piperidyl urea | (Boc)₂O, Triethylamine, Water, 20-25°C, 8-10h | Not specified, but product is isolated | [9] |
| N-Boc-piperidine | piperidine hydrochloride | Ex situ generated HCl gas, 1h | >99 | [10] |
Table 1: Synthesis Yields of Boc-Protected Piperidines and Derivatives.
| Compound Class | Target | Key Intermediate | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| Dopamine D4 Receptor Antagonist | D4 Receptor | N-Boc-4-hydroxypiperidine | 0.3 nM (for compound 14a) | [2] |
| PROTAC | BCL6 | Thalidomide-piperidine-C2-piperazine-Boc | 120 nM | [8] |
| Piperine Analogs | NorA efflux pump (S. aureus) | Piperine | QSAR model developed (r²=0.962) | [11] |
Table 2: Biological Activity of Compounds Synthesized Using Boc-Protected Piperidines.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of Boc-protected piperidines. Below are representative protocols for key transformations.
Protocol 1: Boc Protection of Piperidines
This protocol describes a general procedure for the protection of a piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv.) in DCM.
-
Add triethylamine (1.2 equiv.).
-
Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and effective method for the removal of the Boc protecting group.[12]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[12]
-
Remove the ice bath and stir at room temperature for 1-2 hours, monitoring the reaction by TLC/LC-MS.[8]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected piperidine.[12]
Protocol 3: Synthesis of a PROTAC Intermediate using Boc-Protected Piperazine
This protocol outlines the final coupling step in the synthesis of a PROTAC, involving the deprotection of a Boc-piperazine linker followed by amide coupling.[8]
Step 1: Boc Deprotection
-
Dissolve the Boc-protected piperazine-linker-E3 ligase ligand conjugate in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.[8]
-
Monitor for completion and then remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate as a TFA salt.
Step 2: Amide Coupling
-
Dissolve the target protein binder (containing a carboxylic acid) in DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
-
Add the deprotected piperazine intermediate (TFA salt, 1.0 equiv.) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
Visualizing Workflows and Relationships
Graphical representations of synthetic pathways and logical workflows can greatly aid in understanding the strategic use of Boc-protected piperidines.
Caption: Synthetic workflow for a key chiral intermediate of Alogliptin.
Caption: Modular synthesis of a PROTAC utilizing a Boc-protected linker.
Caption: Incorporation of a Boc-piperidine derivative in SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4-(2-Boc-aminoethyl)piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Boc-aminoethyl)piperidine is a valuable bifunctional building block for solid-phase peptide synthesis (SPPS), particularly in the construction of peptide-peptoid hybrids and other peptidomimetics. Its structure allows for the introduction of a piperidine moiety as a side chain, which can impart unique conformational constraints and physicochemical properties to the final peptide. The tert-butyloxycarbonyl (Boc) protected primary amine on the ethyl side chain provides an orthogonal protecting group strategy, typically used in conjunction with Fmoc-based SPPS. This allows for the selective deprotection of the side chain, enabling further functionalization, or its deprotection during the final cleavage step to yield a cationic side chain at physiological pH.
The incorporation of such non-natural amino acids is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation, improve cell permeability, and modulate biological activity. Peptides modified with a 4-(2-aminoethyl)piperidine side chain have potential applications as ligands for various biological targets, including G protein-coupled receptors (GPCRs) and sigma receptors.
Core Applications
-
Synthesis of Peptidomimetics: The piperidine ring introduces a rigid scaffold that can mimic peptide secondary structures like β-turns, which are often crucial for biological recognition.[1]
-
Development of Cationic Peptides: Upon cleavage and deprotection, the primary amine on the side chain is protonated, introducing a positive charge. This is a common feature in cell-penetrating peptides and antimicrobial peptides.
-
Scaffold for Further Functionalization: The Boc-protected amine can be selectively deprotected on-resin to serve as a handle for the attachment of other molecules, such as fluorophores, chelating agents, or small molecule drugs, creating more complex and tailored peptide constructs.
-
Ligand Development for Sigma Receptors: The piperidine scaffold is a known pharmacophore for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[2][3] Peptides incorporating this moiety could be explored as novel ligands for these receptors.
Experimental Protocols
The following protocols describe the incorporation of this compound into a growing peptide chain on a solid support using the sub-monomer synthesis approach, which is common for creating peptide-peptoid hybrids. This method involves a two-step cycle of acylation and nucleophilic displacement.
Materials and Reagents
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
3,6-Dioxa-1,8-octanedithiol (DODT) or other scavengers
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Deionized water
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a fritted syringe or an automated synthesizer reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc-Deprotection (for standard peptide elongation)
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 3: Incorporation of this compound (Sub-monomer Method)
This two-step process is repeated for each peptoid monomer addition.
Step 1: Acylation (Bromoacetylation)
-
Prepare a 1.2 M solution of bromoacetic acid in DMF and a 1.2 M solution of DIC in DMF.
-
Add the bromoacetic acid solution (10 equivalents relative to resin loading) to the deprotected resin.
-
Add the DIC solution (10 equivalents) to the resin.
-
Agitate the reaction mixture for 30 minutes at room temperature.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
Step 2: Nucleophilic Displacement
-
Prepare a 1.0 M solution of this compound in DMF.
-
Add the this compound solution (10 equivalents) to the bromoacetylated resin.
-
Agitate the mixture for 2 hours at room temperature.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
The resin is now ready for the next cycle of either peptide coupling or peptoid sub-monomer incorporation.
Protocol 4: Coupling of a Standard Fmoc-Amino Acid (for peptide-peptoid hybrids)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HOBt or Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, recoupling may be necessary.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 5: Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin with DCM (5 x 1 min) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common cocktail is 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DODT.[4]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Protocol 6: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Data Presentation
The following tables summarize the key experimental parameters for the synthesis of a peptide containing a 4-(2-aminoethyl)piperidine side chain via the sub-monomer approach.
Table 1: Parameters for Sub-monomer Incorporation of this compound
| Step | Reagent | Concentration | Equivalents (rel. to resin) | Time |
| Acylation | Bromoacetic Acid | 1.2 M in DMF | 10 | 30 min |
| DIC | 1.2 M in DMF | 10 | 30 min | |
| Displacement | This compound | 1.0 M in DMF | 10 | 2 hours |
Table 2: General Parameters for Fmoc-SPPS Cycles
| Step | Reagent/Solvent | Concentration | Volume/Amount | Time |
| Swelling | DMF | - | To cover resin | 30 min |
| Fmoc-Deprotection | 20% Piperidine in DMF | 20% (v/v) | To cover resin | 5 min + 15 min |
| Washing | DMF | - | 5 x resin volume | 5 x 1 min |
| DCM | - | 3 x resin volume | 3 x 1 min | |
| Coupling | Fmoc-Amino Acid | - | 3-5 eq. | 1-2 hours |
| Coupling Activators | - | 3-5 eq. | 1-2 hours | |
| Final Cleavage | Cleavage Cocktail | - | ~10 mL/g resin | 2-4 hours |
Visualizations
Workflow for Sub-monomer Incorporation
Caption: Workflow for the two-step sub-monomer incorporation of a peptoid residue.
Simplified Sigma-1 Receptor Signaling Pathway
Caption: A simplified signaling pathway involving the Sigma-1 receptor.
References
Application Note: Protocols for Amide Bond Formation between a Carboxylic Acid and 4-(2-Boc-aminoethyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2][3] This linkage is a core structural feature of peptides, proteins, and a vast array of pharmaceutical agents.[2][3] The coupling of a carboxylic acid with an amine, such as 4-(2-(tert-butoxycarbonylamino)ethyl)piperidine, is a key step in the synthesis of complex molecules. The Boc (tert-butoxycarbonyl) protecting group on the primary amine of the ethyl side chain ensures chemoselective acylation at the secondary amine of the piperidine ring.[4]
This document provides detailed protocols for two robust and widely used methods for coupling a generic carboxylic acid to 4-(2-Boc-aminoethyl)piperidine: one utilizing a carbodiimide reagent (EDC) with an activating agent (HOBt), and another employing a uronium salt-based reagent (HATU).
Overview of Common Coupling Methodologies
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the reaction requires the use of coupling reagents to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
-
Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and popular.[5] They activate carboxylic acids to form a reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a non-reactive N-acylurea. To mitigate these side reactions and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) are commonly included.[5][6][7] The water-solubility of the EDC byproduct simplifies purification through aqueous work-up.[5][8]
-
Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid reaction times, even for sterically hindered substrates.[5][9][10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive HOAt ester, which readily reacts with the amine to form the desired amide with a low risk of racemization.[2][9]
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific properties of their carboxylic acid.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and cost-effective method for standard amide bond formation.
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 eq.) to the cooled solution in portions. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Amine Addition (if not already present): If the amine was not added in step 1, add it to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Characterization: Confirm the structure and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly effective, particularly for challenging or sterically hindered substrates, and typically results in faster reaction times and higher yields.[9]
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.[11]
-
Activation: Add DIPEA (2.0-3.0 eq.) to the solution and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[10]
-
Amine Addition: Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions with HATU are often complete within a few hours.[10]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
-
Characterization: Analyze the final product by LC-MS and NMR to confirm its identity and purity.
Data Presentation
Effective protocol development requires careful tracking of reaction parameters. The table below provides a template for summarizing quantitative data to compare the efficiency of different coupling methods.
| Parameter | Method 1: EDC/HOBt | Method 2: HATU |
| Carboxylic Acid (eq.) | 1.0 | 1.0 |
| Amine (eq.) | 1.1 | 1.1 |
| Coupling Reagent (eq.) | 1.2 (EDC·HCl) | 1.1 (HATU) |
| Additive (eq.) | 1.2 (HOBt) | N/A |
| Base (eq.) | 2.0 (DIPEA/TEA) | 2.0 - 3.0 (DIPEA) |
| Solvent | DCM or DMF | DMF |
| Reaction Time (h) | 4 - 24 | 1 - 4 |
| Temperature (°C) | 0 to RT | RT |
| Typical Yield (%) | 60 - 85% | 80 - 95% |
Note: Yields are typical and highly dependent on the specific substrates used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling, purification, and characterization process.
Caption: General workflow for the synthesis and purification of an amide.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(2-aminopropan-2-yl)-1-Boc-piperidine | 530116-33-7 | Benchchem [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(2-Boc-aminoethyl)piperidine as a Versatile Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This document provides detailed application notes and protocols for the use of 4-(2-Boc-aminoethyl)piperidine as a versatile linker component in the development of PROTACs. The piperidine moiety offers a semi-rigid scaffold that can enhance metabolic stability and provide a defined spatial orientation for the warhead and E3 ligase ligand. The Boc-protected aminoethyl group provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand.
Rationale for Using this compound in PROTAC Linkers
The incorporation of a 4-(2-aminoethyl)piperidine moiety into a PROTAC linker offers several advantages:
-
Improved Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer in vivo half-life of the PROTAC.
-
Conformational Rigidity: The cyclic nature of the piperidine scaffold reduces the flexibility of the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex.[1]
-
Versatile Synthetic Handle: The primary amine of the 2-aminoethyl group (after deprotection of the Boc group) serves as a versatile nucleophile for various conjugation chemistries, such as amide bond formation.
-
Modulation of Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, potentially influencing the solubility and cell permeability of the PROTAC.
Application Example: A Hypothetical BRD4-Degrading PROTAC
To illustrate the application of the 4-(2-aminoethyl)piperidine linker, we present a hypothetical PROTAC, PROTAC-X , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
PROTAC-X Components:
-
Warhead: JQ1, a potent and well-characterized inhibitor of the BET family of bromodomains, including BRD4.
-
E3 Ligase Ligand: Pomalidomide, a derivative of thalidomide that binds to the CRBN E3 ligase.
-
Linker: Derived from this compound.
Quantitative Data Summary for PROTAC-X
The following table summarizes the expected in vitro performance of PROTAC-X for the degradation of BRD4 in a relevant cancer cell line (e.g., HeLa or 22Rv1). These values are representative of potent BRD4 degraders.
| Parameter | Value | Description |
| Target Protein | BRD4 | Bromodomain-containing protein 4 |
| E3 Ligase | Cereblon (CRBN) | |
| Cell Line | HeLa | Human cervical cancer cell line |
| Treatment Time | 18 hours | |
| DC50 | ~25 nM | Concentration for 50% protein degradation |
| Dmax | >90% | Maximum observed protein degradation |
| Binding Affinity (BRD4) | Kd ~ 50 nM | (Isothermal Titration Calorimetry) |
| Binding Affinity (CRBN) | Kd ~ 1 µM | (Isothermal Titration Calorimetry) |
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Degradation of BRD4
BRD4 is a key transcriptional co-activator involved in the regulation of oncogenes such as MYC. By inducing the degradation of BRD4, PROTAC-X is expected to downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development and characterization of a novel PROTAC involves a multi-step process, from chemical synthesis to biological validation.
Detailed Experimental Protocols
Protocol 1: Synthesis of PROTAC-X
This protocol describes a representative synthesis of a BRD4-targeting PROTAC using this compound as a linker component.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting trifluoroacetate salt of 4-(2-aminoethyl)piperidine can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent.
Step 2: Amide Coupling with JQ1 Carboxylic Acid Derivative
-
Dissolve the JQ1 carboxylic acid derivative (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected 4-(2-aminoethyl)piperidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker intermediate.
Step 3: Amide Coupling with Pomalidomide Carboxylic Acid Derivative
-
Dissolve the JQ1-linker intermediate (1.0 eq) and the pomalidomide carboxylic acid derivative (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC-X by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and ¹H NMR.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of PROTAC-X.
1. Cell Culture and Treatment
-
Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of PROTAC-X in fresh culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Treat the cells with the different concentrations of PROTAC-X for 18 hours. Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis
-
Quantify the band intensities for BRD4 and the loading control using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 remaining for each treatment concentration relative to the vehicle control.
-
Plot the percentage of remaining BRD4 against the logarithm of the PROTAC-X concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a balance of structural rigidity and synthetic flexibility. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to incorporate this linker into their PROTAC design and discovery workflows. The illustrative example of a BRD4-degrading PROTAC highlights a practical application and the expected outcomes of utilizing this versatile linker. Careful optimization of the linker length and composition remains a critical aspect of developing potent and selective PROTACs.
References
Application Notes and Protocols for the Boc Deprotection of 4-(2-aminoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-(2-aminoethyl)piperidine. The Boc group is a crucial tool in organic synthesis, particularly in the development of pharmaceutical agents, due to its stability in various conditions and its straightforward removal under acidic conditions.[1] The protocols outlined below detail two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. The reaction begins with the protonation of the carbamate oxygen by a strong acid, such as TFA or HCl. This is followed by the fragmentation of the protonated intermediate, which yields a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The generated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutylene.[1]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction conditions. Below is a summary of typical conditions and expected outcomes for the deprotection of Boc-protected amines.
| Method | Reagents | Solvent | Time | Temperature | Typical Outcome |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h[2] | Room Temperature | High yield, product as a TFA salt |
| Method B | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | 1 - 4 h[1] | Room Temperature | High yield, product precipitates as the hydrochloride salt[1] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
Boc-4-(2-aminoethyl)piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[2]
-
To the stirred solution, add trifluoroacetic acid (TFA). A common concentration is 25-50% TFA in DCM.[2][3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Method B: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol details the removal of the Boc group using a solution of HCl in 1,4-dioxane.
Materials:
-
Boc-4-(2-aminoethyl)piperidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[1][4]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product will often precipitate as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for the Boc deprotection of 4-(2-aminoethyl)piperidine.
References
Application Notes: Analytical Methods for Monitoring Reactions Involving 4-(2-Boc-aminoethyl)piperidine
Introduction
4-(2-Boc-aminoethyl)piperidine is a versatile bifunctional building block crucial in pharmaceutical research and drug development.[1] Its structure, containing a secondary amine within the piperidine ring and a Boc-protected primary amine on the ethyl side chain, allows for selective functionalization.[2] Accurate monitoring of its reactions, such as N-alkylation or Boc-deprotection, is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of intermediates and final products. These application notes provide detailed protocols for various analytical techniques suitable for monitoring these chemical transformations.
Common Reactions with this compound
-
N-Alkylation of the Piperidine Ring : The secondary amine of the piperidine ring is generally more nucleophilic than the protected primary amine, allowing for selective alkylation.[2] This reaction is typically monitored for the consumption of the starting material and the formation of the N-alkylated product. Monitoring is crucial to prevent potential side reactions like over-alkylation.[3][4]
-
Boc-Deprotection : The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common step to liberate the primary amine for subsequent reactions. This is typically achieved under acidic conditions (e.g., with TFA or HCl). Analytical methods are used to confirm the complete removal of the Boc group, indicated by the disappearance of its characteristic signals.[5]
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for real-time, in-process monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the appearance of products.
Experimental Protocol:
-
Sample Preparation : At various time points, withdraw a small aliquot (1-2 drops) from the reaction mixture.
-
Dilution : Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.
-
Spotting : On a silica gel TLC plate, spot the diluted reaction mixture alongside the starting material and, if available, a reference standard of the product.
-
Elution : Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate/hexanes or dichloromethane/methanol). The choice of solvent system will depend on the polarity of the reactants and products.
-
Visualization : After elution, dry the plate and visualize the spots under UV light (if compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
-
Analysis : Compare the retention factor (Rf) values of the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust quantitative method for monitoring reaction kinetics, determining purity, and quantifying reactants and products. It is particularly useful for analyzing non-volatile and thermally labile compounds without derivatization.[6]
Experimental Protocol:
-
Sample Preparation : Withdraw a 50-100 µL aliquot from the reaction mixture.
-
Quenching/Dilution : Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent mixture (e.g., acetonitrile/water) to halt the reaction.
-
Filtration : Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
-
Injection : Inject the filtered sample into the HPLC system.
-
Analysis : Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation: Example HPLC Conditions
The following table provides starting parameters for HPLC method development, adapted from methods for similar piperidine-containing compounds.[7][8][9]
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18), 4.6 x 50 mm, 1.8 µm | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% Sulfuric Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Acetonitrile |
| Gradient | Start at 5% B, ramp to 100% B over 10-15 min | Isocratic: 55% A, 45% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | Ambient |
| Detection | UV at 200-220 nm | UV at 200 nm |
| Injection Vol. | 1-5 µL | 1 µL |
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly sensitive and selective method for identifying and quantifying reaction components, including low-level byproducts.[10][11]
Experimental Protocol:
-
Sample Preparation : Follow the same sample preparation steps (aliquot withdrawal, quenching, dilution, filtration) as described for the HPLC protocol. The dilution factor may need to be greater due to the high sensitivity of MS detection.
-
Injection : Inject the prepared sample into the LC-MS system.
-
Analysis :
-
Use full scan mode to identify the mass-to-charge ratios (m/z) of the starting material, expected product, and any potential byproducts. This compound has a molecular weight of 228.33 g/mol .[12][13]
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification of specific compounds.[14]
-
Data Presentation: Example LC-MS Conditions
The following parameters can serve as a starting point for LC-MS method development.[7][15]
| Parameter | Condition |
| Chromatography | Use conditions similar to HPLC Protocol |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (m/z 80-1000) for identification; SIM/MRM for quantification |
| Drying Gas (N₂) Flow | 6 L/min |
| Drying Gas Temp. | 325 °C |
| Nebulizer Pressure | 25 psig |
| Capillary Voltage | 4000 V |
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[14]
Experimental Protocol:
-
Sample Preparation : Withdraw an aliquot from the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Dissolution : Re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis : Acquire a ¹H NMR spectrum.
-
Interpretation :
-
Boc-Group Monitoring : For both N-alkylation and deprotection reactions, the large singlet corresponding to the nine protons of the tert-butyl group (t-Bu) of the Boc protector at ~1.4-1.5 ppm is a key diagnostic signal.[5]
-
Deprotection : In a deprotection reaction, the reaction is complete when this t-Bu singlet has completely disappeared.
-
N-Alkylation : In an N-alkylation reaction, monitor the chemical shifts of the protons adjacent to the piperidine nitrogen. These signals will shift upon alkylation. The integration of the t-Bu signal can be used as an internal reference to quantify the conversion.
-
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Workflow for HPLC/LC-MS sample preparation and analysis.
Caption: Logical comparison of primary analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. policija.si [policija.si]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(2-Boc-aminoethyl) piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(2-Boc-aminoethyl)piperidine as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Boc-aminoethyl)piperidine is a highly valuable and versatile bifunctional building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring with a secondary amine and a Boc-protected primary aminoethyl side chain, offers two distinct points for chemical modification. This allows for the controlled and selective synthesis of complex heterocyclic compounds. The piperidine moiety is a privileged scaffold in drug discovery, known to improve physicochemical properties such as solubility and bioavailability, and it is present in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling sequential functionalization of the two amine groups. This building block is widely used in the synthesis of novel therapeutic agents, including treatments for neurological disorders, kinase inhibitors, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Key Applications and Synthetic Strategies
The unique structure of this compound allows for several key synthetic transformations, primarily centered around the more nucleophilic secondary amine of the piperidine ring. The most common strategies involve N-alkylation and reductive amination to introduce a wide range of substituents. Following these modifications, the Boc group can be removed to liberate the primary amine for further elaboration, leading to diverse and complex molecular architectures.
Experimental Protocols
Protocol 1: Direct N-Alkylation of the Piperidine Ring
Direct N-alkylation is a straightforward method for introducing alkyl, benzyl, or other groups onto the piperidine nitrogen using an appropriate electrophile, typically an alkyl halide. The reaction is carried out in the presence of a base to neutralize the acid formed. Careful control of stoichiometry is recommended to avoid potential side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., MeCN).
-
Add the base (e.g., finely powdered K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture if necessary (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | MeCN | 60 | 6-12 | 85-95 |
| Ethyl iodide | K₂CO₃ | DMF | 70 | 12-18 | 80-90 |
| 2-Bromopropane | DIPEA | MeCN | 80 | 24 | 65-75 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and highly versatile method for forming C-N bonds, reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions for the initial imine formation.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Acetic Acid (AcOH) (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent (e.g., DCE).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.3 eq) portion-wise to the mixture. The reaction is typically slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 2-4 | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | THF | RT | 4-8 | 88-95 |
| Acetone | NaBH(OAc)₃ | DCE | RT | 12-24 | 75-85 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Protocol 3: Boc-Group Deprotection
Removal of the Boc protecting group is typically the final step before functionalizing the primary amine. This is achieved under acidic conditions.
Materials:
-
Boc-protected substrate
-
Acid (e.g., Trifluoroacetic acid (TFA), or 4M HCl in 1,4-dioxane)
-
Solvent (e.g., Dichloromethane (DCM) for TFA; 1,4-dioxane for HCl)
Procedure:
-
Dissolve the N-substituted Boc-protected piperidine (1.0 eq) in the appropriate solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid (e.g., TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is often an amine salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10, and extract with an organic solvent (e.g., DCM or EtOAc).
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Application in PROTAC Synthesis
This compound and its derivatives are valuable as linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperidine scaffold can provide favorable physicochemical properties and a rigid conformational element within the linker, which is crucial for optimal ternary complex formation.
Application Notes and Protocols for N-Alkylation of 4-(2-Boc-aminoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Boc-aminoethyl)piperidine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a secondary amine within the piperidine ring allows for straightforward N-alkylation, providing a key vector for molecular diversity. The Boc-protected aminoethyl side chain is common in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This document provides detailed protocols for the two primary methods of N-alkylation of this scaffold: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Reaction Conditions at a Glance
Two primary methodologies are employed for the N-alkylation of this compound: direct nucleophilic substitution with alkyl halides and reductive amination with aldehydes or ketones. The choice of method depends on the desired substituent, available starting materials, and required reaction conditions.
Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine of the piperidine with an electrophilic alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6 | ~95 |
| Ethyl Iodide | K₂CO₃ | DMF | Room Temp | 12 | ~90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 4 | ~92 |
| Propargyl Bromide | DIPEA | Dichloromethane | Room Temp | 16 | ~85 |
Reductive Amination with Aldehydes
Reductive amination is a milder method that proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde, which is then reduced in situ by a selective reducing agent, most commonly sodium triacetoxyborohydride.
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | Dichloromethane | Room Temp | 18 | 66 |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12 | ~90 |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 16 | ~88 |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp | 24 | ~85 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate as the base.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add finely powdered and dry potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to 60°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated product.
Protocol 2: Reductive Amination with Formaldehyde
This protocol details the N-methylation of this compound using formaldehyde through reductive amination.[1]
Materials:
-
This compound derivative (e.g., a precursor with a Cbz-protected piperidine nitrogen that is subsequently removed) (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the 4-(2-aminoethyl)piperidine derivative in anhydrous dichloromethane, add the formaldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane twice.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-methylated product.
Visualizations
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Application in Signaling Pathway Research: Sigma-1 Receptor Ligands
N-alkylated 4-(2-aminoethyl)piperidine scaffolds are key structural motifs in the development of ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][2] It is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.
Upon ligand binding, the σ₁ receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other subcellular locations to modulate the function of various proteins, including ion channels (e.g., voltage-gated potassium channels) and GPCRs.[3] The nature of the N-substituent on the piperidine ring is crucial for determining the affinity and selectivity of these ligands for the σ₁ receptor over the σ₂ subtype.[1][2] For instance, 1-methylpiperidine derivatives have shown particularly high σ₁ receptor affinity.[1][2]
Caption: Simplified signaling context of N-alkylated 4-(2-aminoethyl)piperidine derivatives as σ₁ receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Boc-aminoethyl)piperidine
Welcome to the Technical Support Center for the synthesis of 4-(2-Boc-aminoethyl)piperidine. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the preparation of this compound. The first route involves the catalytic hydrogenation of 4-(2-aminoethyl)pyridine followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The second common route starts with a protected 4-piperidone derivative and introduces the 2-aminoethyl side chain, typically via a Horner-Wadsworth-Emmons reaction followed by reduction, or through reductive amination.
Q2: I am seeing incomplete reduction of the pyridine ring during catalytic hydrogenation. What are the likely causes and solutions?
A2: Incomplete reduction of the pyridine ring is a common issue that leads to the formation of tetrahydropyridine impurities. This can be caused by several factors:
-
Catalyst Activity: The catalyst (e.g., PtO₂, Rh/C) may be old or poisoned. Using a fresh batch of catalyst is recommended.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction. While higher pressures can promote the reaction, they might also increase the risk of over-reduction. Optimization of the pressure is key.[1]
-
Reaction Time and Temperature: The reaction may require longer durations or elevated temperatures to go to completion. Monitor the reaction progress by TLC or GC-MS and adjust the time and temperature accordingly.[1]
-
Solvent: The choice of solvent can influence the reaction. Acidic solvents like acetic acid can facilitate the reduction by protonating the pyridine nitrogen.[2]
Q3: Over-reduction and ring cleavage are concerns during the hydrogenation of my pyridine starting material. How can I minimize these side reactions?
A3: Over-reduction, leading to the cleavage of C-N bonds in the piperidine ring, is a potential side reaction, especially under harsh conditions.[3] To minimize this:
-
Catalyst Selection: Use a catalyst known for high selectivity, such as rhodium on carbon (Rh/C), which can sometimes be less prone to causing hydrogenolysis compared to palladium catalysts.
-
Control of Reaction Conditions: Employ milder conditions, including lower temperatures and optimized hydrogen pressure, to favor hydrogenation over C-N bond cleavage.[3]
Q4: During the Boc protection of 4-(2-aminoethyl)piperidine, I am observing the formation of a di-Boc byproduct. How can I improve the selectivity for mono-protection?
A4: The formation of the di-Boc byproduct, where both the primary amine and the piperidine nitrogen are protected, is a common side reaction. To favor mono-Boc protection of the more reactive primary amine:
-
Stoichiometry: Carefully control the stoichiometry of the Boc-anhydride ((Boc)₂O), using a slight excess (e.g., 1.1 equivalents) relative to the diamine.
-
Reaction Conditions: Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) to minimize the reaction at the less nucleophilic piperidine nitrogen.
-
pH Control: Maintaining a slightly basic pH can help to ensure the primary amine is sufficiently nucleophilic for the reaction to proceed selectively.
Q5: I am using a Horner-Wadsworth-Emmons (HWE) reaction with N-Boc-4-piperidone and am observing unexpected stereoisomers. What could be the cause?
A5: If your N-Boc-4-piperidone substrate has a chiral center, for example at the 2-position, epimerization at this position can be an unexpected side reaction during the HWE reaction. This has been observed in similar systems and is thought to proceed through a reversible retro-Michael/Michael addition sequence under the basic reaction conditions.[4][5][6] To mitigate this, it is crucial to carefully control the reaction conditions, such as the base used and the reaction time.
Troubleshooting Guides
Route A: From 4-(2-aminoethyl)pyridine
Issue 1: Incomplete Hydrogenation of the Pyridine Ring
-
Symptom: Presence of partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives) in the crude product, detected by NMR or LC-MS.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of a high-quality catalyst (e.g., PtO₂, Rh/C).
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and monitor the effect on the reaction completeness.[1]
-
Optimize Reaction Time and Temperature: Extend the reaction time and/or moderately increase the temperature (e.g., from room temperature to 50 °C).[1]
-
Solvent Choice: If using a neutral solvent, consider switching to glacial acetic acid to enhance the reactivity of the pyridine ring.[2]
-
Issue 2: Formation of Di-Boc Protected Side Product
-
Symptom: A significant peak corresponding to the di-Boc protected product is observed in the LC-MS or NMR of the crude product after the protection step.
-
Troubleshooting Steps:
-
Control Stoichiometry: Accurately measure and use only a slight excess of (Boc)₂O (1.05-1.1 equivalents).
-
Slow Addition: Add the (Boc)₂O solution dropwise to the cooled solution of the diamine to maintain a low concentration of the protecting agent.
-
Purification: The di-Boc product is typically less polar than the desired mono-Boc product and can often be separated by column chromatography on silica gel.
-
Route B: From N-Boc-4-piperidone
Issue 3: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction
-
Symptom: The reaction to form the alkene intermediate does not proceed to completion, resulting in a low yield of the desired product.
-
Troubleshooting Steps:
-
Base Selection: Ensure a sufficiently strong base is used to deprotonate the phosphonate reagent (e.g., NaH, LiHMDS).
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Temperature Control: The deprotonation of the phosphonate is typically performed at a low temperature (e.g., 0 °C or -78 °C) before the addition of the ketone.
-
Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC or LC-MS.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield of Piperidine (%) | Reference |
| PtO₂ | 50-70 | Room Temp | Acetic Acid | >90 | [7] |
| Rh/C | 5 | 40 | Trifluoroethanol | >95 | [8] |
| Raney Nickel | 40 | 100 | Methanol | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Aminoethyl)piperidine via Catalytic Hydrogenation of 4-(2-Aminoethyl)pyridine
-
Reaction Setup: To a high-pressure reactor vessel, add 4-(2-aminoethyl)pyridine (1.0 eq) and a suitable solvent such as methanol or glacial acetic acid.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-(2-aminoethyl)piperidine.
Protocol 2: Boc Protection of 4-(2-Aminoethyl)piperidine
-
Reaction Setup: Dissolve 4-(2-aminoethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base such as triethylamine (1.1 eq) to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
References
- 1. thalesnano.com [thalesnano.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected epimerization at C₂ in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-(2-aminoethyl)piperidine
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete N-Boc deprotection of 4-(2-aminoethyl)piperidine. The following sections offer structured solutions, detailed protocols, and visual aids to help overcome common challenges in this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc deprotection reaction with this specific substrate?
Several factors can lead to incomplete removal of the Boc protecting group. The most common issues include:
-
Insufficient Acid: The stoichiometry of the acid may be too low to fully protonate and cleave the Boc group, especially since the product is a diamine that will be protonated, consuming additional acid equivalents.[1]
-
Inadequate Reaction Time: While many deprotections are rapid, sterically hindered or less reactive substrates may require longer reaction times for the cleavage to proceed to completion.[1][2]
-
Reagent Quality: The acid used, particularly trifluoroacetic acid (TFA), can be hygroscopic. The presence of water can reduce its effective acidity and hinder the reaction.[1]
-
Low Temperature: While reactions are often started at 0°C to control exotherms, maintaining this low temperature for the entire reaction may slow the deprotection rate excessively. Allowing the reaction to warm to room temperature is common.[3]
-
Formation of Stable Salts: The resulting hydrochloride or trifluoroacetate salt of the diamine can sometimes precipitate or otherwise hinder the reaction's progress in certain solvent systems.[4]
Q2: How can I effectively monitor the reaction to determine if it has gone to completion?
Monitoring the reaction is critical to avoid premature work-up. The two most effective methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The Boc-protected starting material is significantly less polar than the free diamine product. A complete reaction will show the full disappearance of the starting material spot and the appearance of a new, more polar spot (often at the baseline).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. By taking a small aliquot from the reaction, quenching it, and injecting it, you can monitor the disappearance of the mass peak corresponding to your starting material and the appearance of the mass peak for the deprotected product.[4][5]
Q3: My work-up procedure results in a low yield of the final product. What are the likely causes and solutions?
Low isolated yield is a frequent problem, often related to the properties of the deprotected diamine product.
-
Product Loss During Basification/Extraction: The deprotected product exists as a salt (e.g., trifluoroacetate or hydrochloride). During the work-up, you must add a base (like NaHCO₃, Na₂CO₃, or NaOH) to neutralize the excess acid and generate the free base form of your product, which is soluble in organic solvents.[4] Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Perform multiple extractions with an organic solvent (e.g., DCM or EtOAc) to ensure complete recovery.[4]
-
Formation of a Water-Soluble Product: The free diamine product, 4-(2-aminoethyl)piperidine, has significant water solubility. If you suspect your product remains in the aqueous layer even after basification and extraction, consider evaporating the aqueous layer and extracting the resulting solid residue or using a different work-up strategy.
Q4: Can I use an alternative to the standard TFA/DCM deprotection conditions?
Yes, using 4M HCl in dioxane is a very common and effective alternative to TFA.[2][4] This method can be advantageous if the trifluoroacetate salt of your product proves difficult to handle or if other functional groups in your molecule are sensitive to TFA but stable to HCl.[4] The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration.[4]
Troubleshooting Guide for Incomplete Deprotection
If you have confirmed that your reaction is incomplete, consult the following guide and table for systematic troubleshooting.
Workflow for Troubleshooting Incomplete Deprotection
The following diagram outlines a logical workflow to diagnose and solve issues with incomplete Boc deprotection.
Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.
Table of Recommended Adjustments to Reaction Conditions
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Reaction Time | 1-2 hours at RT | Increase to 4 hours, 6 hours, or overnight. | Some sterically hindered or complex substrates require longer times for complete conversion.[2] |
| Acid Concentration | 20-25% TFA in DCM | Increase to 50% TFA in DCM. | A higher concentration of acid can significantly increase the rate of cleavage, driving the reaction to completion.[2] |
| Temperature | 0°C to Room Temp | Ensure the reaction is allowed to warm to and stir at room temperature. | Higher temperatures increase the reaction rate, though this should be balanced against potential side reactions. |
| Reagent System | TFA / DCM | Switch to 4M HCl in Dioxane or Methanol. | An alternative acid/solvent system may be more effective for a specific substrate and can yield a more easily handled salt.[4] |
| Solvent | Dichloromethane (DCM) | Ensure use of anhydrous DCM. | Water content can reduce the effective acidity of the deprotection cocktail.[1] |
Detailed Experimental Protocols
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and robust method for Boc group removal.
-
Preparation: Dissolve the Boc-protected 4-(2-aminoethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a stir bar. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a final concentration of 20-50% TFA by volume.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up (Removal of Volatiles): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]
-
Work-up (Basification): Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the residue until effervescence ceases and the pH of the aqueous layer is >10.[4]
-
Work-up (Extraction): Extract the aqueous layer multiple times (3x) with a suitable organic solvent such as DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.[4]
Protocol 2: Boc Deprotection with Hydrochloric Acid (HCl) in Dioxane
This is an excellent alternative, often yielding a solid hydrochloride salt that can be easily isolated.
-
Preparation: Dissolve the Boc-protected 4-(2-aminoethyl)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in dioxane (typically 3-5 equivalents).[4]
-
Reaction & Precipitation: Stir the reaction for 1-3 hours at room temperature.[4] Often, the dihydrochloride salt of the deprotected product will precipitate from the solution. Monitor by TLC or LC-MS.
-
Isolation: Upon completion, the product can be isolated in two ways:
-
Filtration: Add diethyl ether to the reaction mixture to fully precipitate the salt, then collect the solid product by filtration and wash with cold diethyl ether.
-
Evaporation: Remove the solvent and excess HCl under reduced pressure to obtain the solid salt.[4]
-
Reaction Mechanism Visualization
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed cleavage of a Boc protecting group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Purification of Polar Compounds Containing 4-(2-Aminoethyl)piperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar compounds featuring the 4-(2-aminoethyl)piperidine moiety.
Troubleshooting Guide
This guide addresses common issues observed during the chromatographic purification of these polar, basic compounds.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Retention in Reversed-Phase (RP) HPLC | The compound is too polar for the nonpolar stationary phase (e.g., C18) and elutes in the void volume.[1][2][3] | 1. Switch to a More Retentive Stationary Phase: • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., silica, diol, amide) and a high organic mobile phase, which is ideal for retaining highly polar compounds.[1][4][5] • Mixed-Mode Chromatography (MMC): Employs stationary phases with both reversed-phase and ion-exchange characteristics to enhance retention of polar and ionizable analytes.[6][7][8] 2. Modify Mobile Phase in RP-HPLC: • Use 100% aqueous mobile phase with an appropriate buffer, but ensure your C18 column is aqueous-stable to prevent phase collapse.[9] |
| Peak Tailing in HPLC | 1. Secondary Interactions: The basic amine groups in the 4-(2-aminoethyl)piperidine moiety can interact with acidic residual silanol groups on the silica-based column packing, leading to tailing.[10][11][12] 2. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine groups, it can result in mixed ionization states and peak asymmetry.[12] 3. Column Overload: Injecting too much sample can saturate the stationary phase.[10][13] | 1. Minimize Silanol Interactions: • Use a Low pH Mobile Phase (pH 2-3): This protonates the silanol groups, reducing their interaction with the protonated basic analyte.[10][11] • Use a High pH Mobile Phase (pH > 8): This deprotonates the basic analyte, making it neutral and reducing ionic interactions. Requires a pH-stable column. • Use End-Capped or Polar-Embedded Columns: These columns have fewer accessible silanol groups.[12] • Add a Competing Base: A small amount of an amine additive like triethylamine (TEA) can mask the silanol groups.[13] 2. Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[14] 3. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[10] |
| Poor Resolution and Co-elution of Impurities | The chosen chromatographic method (stationary and mobile phase) does not provide sufficient selectivity for the target compound and its impurities. | 1. Method Development: • Screen Different Column Chemistries: Evaluate HILIC, mixed-mode, and different types of reversed-phase columns.[4][6] • Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol), pH, and buffer concentration.[10] 2. Consider Alternative Techniques: • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and can be very effective for basic compounds.[15][16] • Supercritical Fluid Chromatography (SFC): Often provides different selectivity compared to HPLC and is well-suited for the purification of polar amines.[17][18][19] |
| Compound is Unstable on Silica Gel | The acidic nature of silica gel can cause degradation of acid-sensitive compounds.[20][21] | 1. Deactivate Silica: Pre-treat the silica gel with a base like triethylamine.[21] 2. Use a Non-Silica-Based Stationary Phase: Consider alumina or polymer-based columns.[22] 3. Use a "Base Shield" Column: An amino-bonded silica column can help protect basic compounds from interacting with the silica surface.[23] |
Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is best for purifying compounds with a 4-(2-aminoethyl)piperidine group?
There is no single "best" mode, as the optimal choice depends on the overall properties of the molecule and the impurities. However, here is a comparison of suitable techniques:
| Technique | Principle | Advantages for Polar Amines | Considerations |
| Reversed-Phase (RP) HPLC | Partitioning between a polar mobile phase and a nonpolar stationary phase.[8] | Widely available and understood. Peak shape can be improved with additives. | Often suffers from poor retention and peak tailing for highly polar basic compounds.[2][8] |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[4] | Excellent retention for very polar compounds that are not retained in RP-HPLC.[1][5] Compatible with mass spectrometry.[24] | Requires careful control of mobile phase water content. Can have longer equilibration times. |
| Mixed-Mode Chromatography (MMC) | Combines reversed-phase and ion-exchange mechanisms on a single stationary phase.[6][8] | Offers enhanced retention and unique selectivity for polar and ionizable compounds.[7] Can retain compounds over a wide range of polarities. | Method development can be more complex due to multiple retention mechanisms.[8] |
| Ion-Exchange Chromatography (IEX) | Separation based on electrostatic interactions between charged analytes and a charged stationary phase.[16] | Highly effective for separating compounds based on their charge state.[15][25] | Requires buffered mobile phases and salt gradients for elution, which may need to be removed post-purification. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase.[] | Fast, uses less organic solvent, and often provides orthogonal selectivity to HPLC.[19][] Well-suited for chiral separations of amines.[18] | Requires specialized equipment. Solubility in the mobile phase can be a limitation for very polar compounds. |
Q2: How can I improve the peak shape of my basic compound in reversed-phase HPLC?
To improve peak shape, you need to minimize the unwanted interactions between the basic amine groups and the stationary phase.[11] Key strategies include:
-
Mobile Phase pH Adjustment:
-
Low pH (2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups on the silica surface, reducing their ability to interact with the protonated amine.[10][11]
-
High pH (8-10): Using a buffer like ammonium bicarbonate deprotonates the amine, making it neutral. This requires a column stable at high pH.
-
-
Use of Specialized Columns:
-
Mobile Phase Additives: A small concentration (e.g., 0.1%) of an amine like triethylamine (TEA) can be added to the mobile phase to compete with your analyte for binding to the active silanol sites.[13]
Q3: My compound is not retained on a C18 column even with 100% water. What should I do?
This is a common problem for highly polar compounds.[2] Your primary option is to switch to a different chromatographic mode that is better suited for polar analytes. The recommended approach is to try Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4][5] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar compounds.[3]
Q4: Can I use normal-phase chromatography on silica gel for these compounds?
While possible, it can be challenging. The basicity of the 4-(2-aminoethyl)piperidine moiety can lead to strong, irreversible binding to the acidic silica gel, resulting in poor recovery and significant peak tailing.[14] If you must use normal-phase silica, consider deactivating the silica with a basic additive in your mobile phase, such as ammonium hydroxide or triethylamine.[20][21] Alternatively, an amino-propyl bonded phase can be a better choice for normal-phase separation of basic compounds.[23]
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Basic Compound
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B.
-
Gradient: Run a linear gradient from 95% B to 50% B over 15 minutes.
-
Hold and Re-equilibration: Hold at 50% B for 2 minutes, then return to 95% B and re-equilibrate for 5-10 column volumes.
-
-
Detection: UV at a relevant wavelength or Mass Spectrometry (MS).
-
Optimization: Adjust the gradient slope, pH, and buffer concentration to optimize the separation.
Protocol 2: Reversed-Phase HPLC with a Mobile Phase Modifier
-
Column Selection: Use a modern, end-capped C18 or a polar-embedded column.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 5% B.
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold and Re-equilibration: Hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate for 5 minutes.
-
-
Detection: UV or MS.
-
Troubleshooting: If peak tailing is still observed, consider using a column with higher pH stability and a mobile phase buffered at pH 9-10 (e.g., with ammonium carbonate).
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Logic for selecting a chromatography method.
References
- 1. biotage.com [biotage.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. waters.com [waters.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Chromatography [chem.rochester.edu]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. biotage.com [biotage.com]
- 24. obrnutafaza.hr [obrnutafaza.hr]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
mitigating byproduct formation in reactions involving 4-(2-Boc-aminoethyl)piperidine
Welcome to the technical support center for 4-(2-Boc-aminoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile building block in chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during common reactions involving this compound, such as reductive amination and amide coupling.
Issue 1: Byproduct Formation in Reductive Amination
Symptom: Observation of multiple products in TLC or LC-MS analysis after a reductive amination reaction with an aldehyde or ketone. The primary byproducts are often the di-alkylated product at the primary amine and/or N-alkylation of the piperidine nitrogen.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Di-alkylation of the primary amine | Use a milder and more sterically hindered reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion.[1] Maintain a strict 1:1 stoichiometry between the amine and the carbonyl compound. Slow addition of the carbonyl compound to the reaction mixture can also help minimize di-alkylation. |
| N-alkylation of the piperidine nitrogen | The secondary amine of the piperidine ring is nucleophilic and can compete in the reaction.[2] To ensure selective alkylation at the primary amine, the piperidine nitrogen should ideally be protected. If using this compound, the piperidine nitrogen is unprotected and susceptible to alkylation. If N-alkylation of the piperidine is undesired, consider using a starting material where the piperidine nitrogen is also protected (e.g., with a Cbz or other orthogonal protecting group). |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Incomplete reactions can lead to a complex mixture of starting materials and products. If the reaction is sluggish, a mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.[1] |
Troubleshooting Workflow for Reductive Amination:
Issue 2: Byproduct Formation in Amide Coupling
Symptom: Formation of side products during the coupling of a carboxylic acid to the primary amine of this compound. Common side reactions include racemization (if the carboxylic acid is chiral) and guanidinylation of the amine.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Racemization of the carboxylic acid | Use a coupling reagent known for low racemization, such as those based on carbodiimides in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[3][4] Avoid excess base and high temperatures. |
| Guanidinylation of the primary amine | This is a known side reaction with uronium/aminium-based coupling reagents like HATU and HBTU.[5] To mitigate this, pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the exposure of the free amine to the coupling reagent. |
| Incomplete coupling | Steric hindrance around the carboxylic acid or the amine can lead to incomplete reactions.[3] Using a more potent activating agent like HATU or HCTU can improve yields.[3] "Double coupling," where the coupling step is repeated with fresh reagents, can also be effective.[3] |
Troubleshooting Workflow for Amide Coupling:
Frequently Asked Questions (FAQs)
Q1: How can I selectively react with the primary amine in the presence of the secondary piperidine amine?
A1: The primary amine is generally less sterically hindered and can be more reactive under certain conditions. For reactions like amide coupling, the primary amine is sufficiently nucleophilic to react selectively. However, for reactions like alkylation with small alkyl halides, the secondary amine of the piperidine ring is often more nucleophilic and may react preferentially.[2] To ensure selectivity for the primary amine, it is best to use a starting material where the piperidine nitrogen is protected, or to carefully control reaction conditions (e.g., stoichiometry, temperature) if the piperidine nitrogen is unprotected.
Q2: What are the best practices for removing the Boc protecting group?
A2: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] It is important to be aware that the tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of nucleophilic residues.[3] The use of scavengers, like triisopropylsilane (TIS) or water, can help to trap this reactive intermediate.
Q3: My reaction is clean, but the yield is low. What can I do?
A3: Low yields can be due to several factors. Ensure all reagents and solvents are of high purity and anhydrous, as moisture can interfere with many reactions. For amide couplings, pre-activating the carboxylic acid can improve efficiency.[6] For reductive aminations, ensuring the imine formation step is complete before adding the reducing agent is crucial. In some cases, increasing the equivalents of one reagent (the less expensive one) can drive the reaction to completion.
Q4: How can I purify my final product from unreacted starting materials and byproducts?
A4: Purification is typically achieved using column chromatography on silica gel. The polarity of the eluent can be adjusted to separate the desired product from less polar starting materials and more polar byproducts. If the product is basic, an acid-base extraction can be an effective preliminary purification step. For example, the product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Optional: Acetic Acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling with a Carboxylic Acid using HATU
This protocol outlines the use of the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water. The byproducts of HATU are water-soluble, which simplifies the extraction process.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
scale-up considerations for the synthesis of 4-(2-Boc-aminoethyl)piperidine
Welcome to the technical support center for the synthesis of 4-(2-Boc-aminoethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: reductive amination of a suitable piperidine derivative followed by Boc protection of the resulting primary amine.
Issue 1: Low Yield in Reductive Amination Step
-
Question: We are experiencing low yields during the reductive amination of 4-(2-hydroxyethyl)piperidine with an amine source. What are the potential causes and solutions?
-
Answer: Low yields in reductive amination can stem from several factors. Firstly, the choice of reducing agent is critical; sodium triacetoxyborohydride is often effective for this type of transformation. Ensure it is of high purity and added portion-wise to control the reaction rate. Secondly, the reaction conditions, such as temperature and pH, must be optimized. A slightly acidic pH is generally favorable for imine formation. In terms of scale-up, inefficient heat transfer can lead to side reactions. Ensure adequate stirring and temperature control, especially in larger reactors. It is also crucial to ensure the complete conversion of the starting material by monitoring the reaction progress using techniques like TLC or LC-MS before work-up.
Issue 2: Incomplete Boc Protection
-
Question: Our Boc protection of 4-(2-aminoethyl)piperidine is not going to completion, and we observe unreacted starting material. How can we improve this?
-
Answer: Incomplete Boc protection is a common issue.[1] Key factors to consider include:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of di-tert-butyl dicarbonate (Boc)₂O is used.
-
Base: The presence of a suitable base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the acid formed during the reaction and drive it to completion.[1]
-
Solvent: The choice of solvent can impact the solubility of the starting materials and reagents. Dichloromethane or tetrahydrofuran are commonly used.
-
Temperature and Reaction Time: While the reaction is often performed at room temperature, gentle heating may be required for less reactive amines. Monitor the reaction progress to determine the optimal reaction time.
-
Issue 3: Formation of Di-Boc Side Product
-
Question: We are observing the formation of a di-Boc protected side product during the synthesis. How can this be minimized?
-
Answer: The formation of a di-Boc product, where the Boc group attaches to both the primary amine and the piperidine nitrogen, can occur, especially with an excess of (Boc)₂O or prolonged reaction times.[1] To mitigate this, carefully control the stoichiometry of the (Boc)₂O. Using a slight excess is often sufficient. Additionally, monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction. Purification via column chromatography can be employed to separate the desired mono-Boc product from the di-Boc impurity.
Issue 4: Challenges in Purification at Scale
-
Question: We are facing difficulties in purifying this compound on a larger scale. What are the recommended methods?
-
Answer: For large-scale purification, traditional column chromatography can be resource-intensive. Consider the following approaches:
-
Crystallization: If the product is a solid, developing a crystallization procedure is often the most efficient and scalable purification method. This involves screening different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Extraction: A well-designed aqueous work-up can remove many impurities. Washing the organic layer with dilute acid can remove unreacted amine, and a wash with a mild base can remove acidic byproducts.
-
Flash Chromatography: For multi-kilogram scale, automated flash chromatography systems can be a viable option, offering faster purification times compared to traditional gravity chromatography.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach involves a two-step synthesis starting from 4-piperidineethanol. The first step is a reductive amination to introduce the aminoethyl group, followed by the protection of the primary amine with a Boc group.
Q2: What are the critical process parameters to monitor during scale-up?
During scale-up, it is crucial to monitor and control:
-
Temperature: Exothermic reactions, such as the Boc protection, require efficient heat dissipation to prevent side reactions.
-
Mixing: Adequate agitation is necessary to ensure homogeneity, especially in large reactors, to avoid localized concentration gradients.
-
Addition Rates: The rate of addition of reagents, particularly the reducing agent in the reductive amination and (Boc)₂O in the protection step, should be carefully controlled.
-
Reaction Monitoring: Implement robust in-process controls (e.g., HPLC, GC) to track the reaction progress and ensure completion before proceeding to the next step.
Q3: What are the typical yields and purity for this synthesis?
Yields can vary depending on the scale and optimization of the process. However, well-optimized lab-scale syntheses can achieve yields in the range of 80-90% for each step. On a larger scale, maintaining high yields requires careful process control. The target purity for the final product is typically >98%.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound at Different Scales.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-5 kg) |
| Reductive Amination | ||
| Starting Material | 4-Piperidineethanol | 4-Piperidineethanol |
| Reagents | Amine source, NaBH(OAc)₃ | Amine source, NaBH(OAc)₃ |
| Solvent | Dichloromethane | Dichloromethane or Toluene |
| Temperature | 0 °C to Room Temperature | 0-10 °C (controlled addition) |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | 85-95% | 80-90% |
| Boc Protection | ||
| Starting Material | 4-(2-Aminoethyl)piperidine | 4-(2-Aminoethyl)piperidine |
| Reagents | (Boc)₂O, Triethylamine | (Boc)₂O, Triethylamine |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | Room Temperature | 20-25 °C (with cooling) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 90-98% | 88-95% |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Aminoethyl)piperidine (Reductive Amination)
-
To a solution of 4-piperidineethanol (1.0 eq) in dichloromethane, add the amine source (e.g., a protected ammonia equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound (Boc Protection)
-
Dissolve the crude 4-(2-aminoethyl)piperidine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
handling and storage guidelines for 4-(2-Boc-aminoethyl)piperidine to prevent degradation
Technical Support Center: 4-(2-Boc-aminoethyl)piperidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this compound, minimizing degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it at 0-8 °C.[1] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway is the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. This can be initiated by exposure to strong acids or even acidic impurities. Another potential degradation route is oxidation of the piperidine ring, especially when in the presence of strong oxidizing agents.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in common anhydrous aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) under neutral conditions. However, prolonged storage in solution is not recommended. It is best to prepare solutions fresh for each experiment. Stability in protic solvents like methanol or ethanol may be lower, and it is susceptible to degradation in acidic solutions.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from a white solid to a yellowish or brownish appearance.[1] From an analytical perspective, the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectra are indicative of impurity formation. The most common impurity would be the deprotected product, 4-(2-aminoethyl)piperidine.
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Utilizing this compound
-
Possible Cause 1: Degraded Starting Material: The this compound may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Assess the purity of the this compound using HPLC, LC-MS, or NMR (see Experimental Protocols section).
-
If impurities are detected, purify the material by recrystallization or column chromatography before use.
-
Ensure that the material has been stored according to the recommended guidelines (0-8 °C, dry, inert atmosphere).[1][2]
-
-
-
Possible Cause 2: Incomplete Reaction: The reaction conditions may not be optimal for the coupling of this compound.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely by TLC or LC-MS.
-
If the reaction is sluggish, consider increasing the reaction temperature or time.
-
Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with many coupling reactions.[3]
-
-
Issue 2: Unexpected Side Products in the Reaction Mixture
-
Possible Cause: Unintentional Deprotection of the Boc Group: The reaction conditions may be too acidic, leading to the removal of the Boc protecting group.
-
Troubleshooting Steps:
-
Analyze the side products by LC-MS to confirm if they correspond to the deprotected amine.
-
If acidic conditions are necessary for the reaction, consider using a more acid-stable protecting group.
-
If acidic byproducts are generated during the reaction, consider adding a non-nucleophilic base to neutralize them.
-
-
Data Presentation
Table 1: Summary of Handling and Storage Guidelines
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8 °C[1] | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light Exposure | Store in an amber vial or in the dark[2] | To prevent light-induced degradation. |
| Container | Tightly sealed container[2] | To prevent moisture absorption and contamination. |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent chemical reactions leading to degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: A pure sample should show a single major peak. The presence of additional peaks indicates impurities. The peak corresponding to the deprotected amine will have a significantly shorter retention time.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The spectrum of pure this compound should show a characteristic singlet for the Boc group at approximately 1.4 ppm. The presence of unexpected signals or a decrease in the integration of the Boc protons relative to other protons in the molecule may indicate degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of Boc- and Fmoc-Protected 4-(2-Aminoethyl)piperidine for Applications in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of 4-(2-Boc-aminoethyl)piperidine and its Fmoc-protected counterpart, offering insights into their respective chemical properties, deprotection protocols, and analytical characterization to inform rational decision-making in synthetic workflows.
The 4-(2-aminoethyl)piperidine scaffold is a valuable building block in medicinal chemistry and materials science, prized for its utility in constructing novel bioactive compounds and functional polymers.[1] The choice between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the primary amine on the aminoethyl side chain dictates the overall synthetic strategy. This comparison guide delves into the practical aspects of using each of these protected derivatives.
Chemical and Physical Properties: A Side-by-Side Comparison
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound | 4-(2-Fmoc-aminoethyl)piperidine (Estimated) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | C₂₂H₂₆N₂O₂ |
| Molecular Weight | 228.33 g/mol | 350.45 g/mol |
| Appearance | White solid[2] | White to off-white solid |
| Purity | ≥ 95% (NMR)[2] | ≥ 95% (HPLC) |
| Solubility | Soluble in a variety of organic solvents.[3] | Generally good solubility in polar aprotic solvents (e.g., DMF, NMP).[][] |
| Deprotection Condition | Acidic (e.g., TFA, HCl) | Basic (e.g., Piperidine in DMF)[] |
Deprotection Strategies: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc protecting groups lies in their orthogonal deprotection schemes. The Boc group is removed under acidic conditions, while the Fmoc group is cleaved by a base, typically a secondary amine like piperidine.[][6] This orthogonality is a cornerstone of modern chemical synthesis, allowing for the selective deprotection of one amine in the presence of other protected functional groups.
Boc Deprotection: Harsh but Effective
The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] While effective, these harsh conditions can be detrimental to acid-sensitive functional groups that may be present in the molecule.
Fmoc Deprotection: A Milder Approach
In contrast, the Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] This milder deprotection strategy is often preferred for syntheses involving delicate substrates.
Experimental Protocols
Detailed methodologies for the deprotection of both this compound and its Fmoc-protected counterpart, as well as their subsequent analysis by High-Performance Liquid Chromatography (HPLC), are provided below.
Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected product, 4-(2-aminoethyl)piperidine.
Deprotection of 4-(2-Fmoc-aminoethyl)piperidine
Materials:
-
4-(2-Fmoc-aminoethyl)piperidine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(2-Fmoc-aminoethyl)piperidine in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the DMF and excess piperidine under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected product, 4-(2-aminoethyl)piperidine.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
HPLC Analysis of Deprotected 4-(2-aminoethyl)piperidine
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Sample Preparation:
-
Dissolve a small amount of the deprotected product in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Chemical Transformations
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the two compounds and the chemical reactions of their deprotection.
Caption: A flowchart illustrating the comparative experimental workflow.
Caption: Deprotection reactions of Boc and Fmoc protected compounds.
Conclusion
The choice between this compound and its Fmoc-protected counterpart is contingent upon the specific requirements of the synthetic route. The Boc-protected derivative offers a robust and cost-effective option, suitable for syntheses that can tolerate harsh acidic conditions for deprotection.[] Conversely, the Fmoc-protected analog provides a milder deprotection pathway, making it the preferred choice for syntheses involving acid-sensitive moieties or when orthogonality with other acid-labile protecting groups is required.[] This guide provides the foundational information and experimental protocols to assist researchers in making an informed selection between these two valuable synthetic building blocks.
References
A Comparative Purity Analysis of 4-(2-Boc-aminoethyl)piperidine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and the development of new therapeutics, the purity of starting materials and intermediates is paramount. 4-(2-Boc-aminoethyl)piperidine is a critical building block in medicinal chemistry, often utilized in the construction of novel pharmaceutical agents.[1] Ensuring its purity is a crucial step to guarantee the reliability and reproducibility of synthetic routes and the safety and efficacy of the final active pharmaceutical ingredient.
This guide provides a comprehensive comparison of two primary analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
Purity Assessment: A Head-to-Head Comparison
Both HPLC and NMR offer robust methods for purity determination, each with distinct advantages. HPLC excels at separating and quantifying impurities, even at low levels, while NMR provides invaluable structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for every impurity.
To illustrate the application of these techniques, we analyzed a batch of this compound (Product A) and compared it to a hypothetical alternative (Product B), which could represent a product from a different supplier or a previous, less optimized synthesis batch.
Table 1: Comparative Purity Data for this compound
| Parameter | Product A | Product B | Method |
| Purity (%) | 99.2 | 95.8 | HPLC (UV 210 nm) |
| Major Impurity (%) | 0.5 (Impurity 1) | 2.1 (Impurity 1) | HPLC (UV 210 nm) |
| Other Impurities (%) | 0.3 | 2.1 | HPLC (UV 210 nm) |
| Purity (%) | >99 | ~96 | ¹H NMR (400 MHz) |
| Identity Confirmation | Conforms | Conforms | ¹H NMR |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and NMR analyses.
Caption: Workflow for Purity Validation.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the HPLC and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the separation and quantification of this compound and potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and assessing its purity by identifying signals corresponding to the compound and any impurities.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 10 ppm
Data Analysis: The purity is estimated by comparing the integral of the characteristic proton signals of this compound against the integrals of any impurity signals. For quantitative NMR (qNMR), a certified internal standard would be added to the sample, and the purity would be calculated based on the integral ratios of the analyte and the standard.
Interpreting the Results
HPLC Analysis: The chromatogram for Product A would ideally show a single major peak corresponding to this compound with minimal baseline noise and very small peaks for any impurities. In contrast, the chromatogram for Product B would likely exhibit a less prominent main peak and more significant impurity peaks, leading to a lower calculated purity.
NMR Analysis: The ¹H NMR spectrum of a pure sample of this compound should display characteristic signals corresponding to the protons of the Boc group (a singlet around 1.44 ppm), the piperidine ring, and the ethylamino chain. The presence of significant unidentifiable signals in the spectrum of Product B would indicate the presence of impurities and a lower overall purity.
Conclusion
Both HPLC and NMR are indispensable tools for the validation of this compound purity. HPLC provides superior separation and quantification of individual impurities, making it ideal for quality control and release testing. NMR offers rapid confirmation of identity and an orthogonal method for purity assessment, which is crucial for structural elucidation and for identifying major impurities without the need for reference standards. For a comprehensive quality assessment, a dual-pronged approach utilizing both techniques is highly recommended. This ensures the integrity of this vital chemical building block, thereby safeguarding the quality and reliability of downstream research and development activities.
References
Comparative Spectroscopic Analysis of 4-(2-Boc-aminoethyl)piperidine and Key Analogs for Pharmaceutical Research
In the landscape of pharmaceutical development and medicinal chemistry, the structural characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-(2-Boc-aminoethyl)piperidine, a versatile building block, and three of its key alternatives: the positional isomer 1-Boc-3-(aminomethyl)piperidine, the ring analog tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, and the functional group variant N-Boc-4-anilinopiperidine. The following sections present a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
Spectroscopic Data Comparison
The unique structural features of this compound and its analogs give rise to distinct spectroscopic signatures. The following tables summarize the key ¹H NMR and ¹³C NMR chemical shifts, characteristic IR absorption bands, and mass spectrometry data for each compound, facilitating a clear comparison for researchers in the field.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 4.07 (br s, 2H), 3.16 (q, J = 6.5 Hz, 2H), 2.68 (t, J = 12.0 Hz, 2H), 1.73 (d, J = 12.5 Hz, 2H), 1.63-1.55 (m, 1H), 1.44 (s, 9H), 1.41 (q, J = 6.9 Hz, 2H), 1.15 (qd, J = 12.3, 4.1 Hz, 2H) |
| 1-Boc-3-(aminomethyl)piperidine | Data not available in a comparable format |
| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Data not available in a comparable format |
| N-Boc-4-anilinopiperidine | Data not available in a comparable format |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 156.0, 79.1, 44.1, 39.8, 36.3, 32.2, 28.5 |
| 1-Boc-3-(aminomethyl)piperidine | Data not available in a comparable format |
| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Data not available in a comparable format |
| N-Boc-4-anilinopiperidine | Data not available in a comparable format |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Experimental data not available |
| 1-Boc-3-(aminomethyl)piperidine | Experimental data not available |
| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Experimental data not available |
| N-Boc-4-anilinopiperidine | Experimental data not available |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | Predicted [M+H]⁺: 229.1911. Key predicted fragments for adducts include [M+Na]⁺ (251.1730) and [M+K]⁺ (267.1469).[1] |
| 1-Boc-3-(aminomethyl)piperidine | Experimental data not available |
| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Experimental data not available |
| N-Boc-4-anilinopiperidine | A precursor in the synthesis of fentanyl and its analogs.[2] It has been identified as an impurity in designer drug products.[2] |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these piperidine derivatives. The following are generalized experimental protocols for obtaining NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
References
A Comparative Analysis of Piperidine and Piperazine Linkers: Reactivity and Application in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical decision in the synthesis of novel therapeutics. Among the most ubiquitous scaffolds, piperidine and piperazine stand out for their versatility. While structurally similar, their distinct chemical properties significantly influence their reactivity and suitability for various applications, from traditional small molecules to advanced modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of piperidine and piperazine linkers to inform rational drug design.
Physicochemical Properties: The Foundation of Reactivity
The fundamental difference in reactivity between piperidine and piperazine lies in their electronic and structural characteristics. Piperidine, a secondary amine, is notably more basic and, consequently, more nucleophilic than piperazine.[1] The presence of a second nitrogen atom in the piperazine ring acts as an electron-withdrawing group, thereby reducing the basicity and nucleophilicity of the adjacent nitrogen.[1] Piperazine features two basic centers, with its first pKa being considerably lower than that of piperidine.[1]
Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine
| Property | Piperidine | Piperazine | Key Differences & Implications |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen at the 4-position offers an additional site for functionalization, enabling its use as a linker.[1] |
| pKa of Conjugate Acid | ~11.1 - 11.22[1][2] | pKa1: ~9.73-9.8[1][2], pKa2: ~5.35-5.5[1][2] | Piperidine is a significantly stronger base. This higher basicity can lead to stronger ionic interactions but may also result in higher clearance.[2] Piperazine's dual pKa allows for finer tuning of basicity and solubility.[2] |
| Mayr Nucleophilicity (N) | 18.13 (in water)[1] | Not explicitly found, but lower than piperidine. | The higher basicity of piperidine directly correlates with its higher nucleophilicity, leading to faster reaction rates in many cases.[1][3] |
| Calculated logP (cLogP) | ~0.84 (for parent)[2] | ~-1.1 (for parent)[2] | Piperidine is more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility.[2] |
| Aqueous Solubility | Miscible[2] | Freely Soluble[2] | Both parent scaffolds are highly water-soluble. However, derivatives can have significantly different solubilities. Piperazine linkers can be designed to enhance aqueous solubility.[4] |
| Key Reactive Sites | Single secondary amine[1] | Two secondary amines[1] | Piperazine's two reactive sites allow for its use as a versatile linker, enabling modular synthesis.[5][6] |
Comparative Reactivity in Key Synthetic Transformations
The differences in basicity and nucleophilicity between piperidine and piperazine directly impact their performance in common synthetic reactions crucial for drug development.
N-Acylation
N-acylation is a fundamental reaction for forming amide bonds. In this process, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an acylating agent.
-
Piperidine: Due to its high basicity and nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents (e.g., acid chlorides, anhydrides). The reaction is generally straightforward and results in high yields of the corresponding N-acylpiperidine.[1]
-
Piperazine: Piperazine's reactivity in N-acylation is lower than that of piperidine.[1] A critical consideration is the product distribution. Mono-acylation is typically favored, especially with a 1:1 stoichiometry of piperazine to the acylating agent.[1] Achieving di-acylation requires more forcing conditions, such as an excess of the acylating agent and often a stronger base.[1] The electron-withdrawing effect of the first acyl group further deactivates the second nitrogen, making the second acylation more challenging.[1]
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents and is highly sensitive to the amine's nucleophilicity.
-
Piperidine: As a strong nucleophile, piperidine undergoes N-alkylation readily and efficiently.
-
Piperazine: Mono-alkylation of piperazine is the more common and easily controlled transformation.[1] Similar to N-acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation a more difficult subsequent step that often requires harsher conditions.[1] This differential reactivity is frequently exploited in multi-step syntheses to introduce different substituents at the N1 and N4 positions.[1]
Application in PROTACs: A Case Study
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing a PROTAC's efficacy. Both piperidine and piperazine are frequently incorporated into PROTAC linkers to impart rigidity, which can pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex.[5]
The choice between a piperidine and a piperazine linker can significantly impact a PROTAC's physicochemical properties and, consequently, its ADME (absorption, distribution, metabolism, and excretion) profile.[5] Piperazine linkers offer the advantage of potentially enhancing solubility through protonation, a feature that can be fine-tuned by the linker's chemical environment.[5][] The pKa of the piperazine moiety, and thus its protonation state at physiological pH, is highly sensitive to neighboring chemical groups.[8][9] For instance, the presence of nearby electron-withdrawing groups like amides can decrease the pKa of the piperazine nitrogen.[8][9]
Experimental Protocols
Comparative N-Alkylation Reactivity
This protocol outlines a method to compare the nucleophilic strength of piperidine and piperazine in an SN2 reaction.
Materials:
-
Piperidine
-
Piperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous ACN containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (0.05 M).
-
In a flask, add finely ground potassium carbonate (1.5 equivalents relative to the total amine content) to 10 mL of the stock solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (0.5 equivalents relative to the total amine content) to the suspension.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots at various time points.
-
For analysis, filter an aliquot to remove the K₂CO₃ and dilute with ACN.
-
Analyze the samples by GC-MS to determine the ratio of N-benzylpiperidine to 1-benzylpiperazine.
-
Plotting the formation of each product over time will provide information on their relative reaction rates.[1]
Conclusion and Recommendations
The choice between a piperidine and a piperazine linker is a strategic decision based on the specific synthetic goals and desired properties of the final molecule.
-
Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions like N-acylation and N-alkylation where a single substitution is desired.[1]
-
Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed.[1] Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms.[1] While less reactive than piperidine, this attenuated reactivity can be advantageous for achieving controlled mono-functionalization before modifying the second nitrogen.[1] In the context of PROTACs and other complex molecules, the ability to tune the physicochemical properties, such as solubility, by modifying the piperazine moiety is a significant advantage.[5][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Compounds Synthesized with 4-(2-Boc-aminoethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 4-(2-Boc-aminoethyl)piperidine is a cornerstone in modern medicinal chemistry, serving as a pivotal building block for a diverse array of biologically active compounds. Its inherent structural features, including the piperidine ring and the flexible aminoethyl side chain, offer a unique platform for the synthesis of molecules with enhanced solubility, bioavailability, and target engagement.[1] This guide provides a comprehensive comparison of the biological activities of compounds synthesized using this scaffold, with a focus on their application as σ1 receptor ligands and their potential as antiproliferative agents. The data presented herein is derived from a systematic evaluation of a novel series of 4-(2-aminoethyl)piperidine derivatives, benchmarked against established reference compounds.
Performance Comparison of N-Substituted Piperidine Derivatives as σ1 Receptor Ligands
The affinity of a ligand for its target receptor is a critical determinant of its therapeutic potential. The following table summarizes the in vitro binding affinities (Kᵢ values) of a series of novel σ1 receptor ligands synthesized from a 4-(2-aminoethyl)piperidine scaffold. These compounds are compared with established σ1 receptor ligands, including a cyclohexane-based reference compound and the well-characterized antagonist, haloperidol.
| Compound ID | N-Substituent on Piperidine | σ1 Receptor Affinity (Kᵢ) [nM] | Lipophilicity (clogP) | Lipophilic Ligand Efficiency (LLE) |
| 4a | H | 165 | 2.94 | 3.2 |
| 18a | Methyl | 7.9 | 3.43 | 4.6 |
| 18b | Ethyl | 89.4 | 3.86 | 3.2 |
| 13a | Tosyl | 108 | 4.29 | 2.9 |
| 3 (Reference) | Cyclohexane Scaffold | 0.61 | 4.96 | 5.2 |
| Haloperidol | Reference Antagonist | 3.2 | 4.30 | 3.8 |
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[2]
The data clearly demonstrates that the nature of the substituent on the piperidine nitrogen significantly influences the binding affinity for the σ1 receptor. A methyl substituent (Compound 18a ) confers the highest affinity among the newly synthesized piperidine derivatives, with a Kᵢ value of 7.9 nM.[2] This affinity is approximately 13-fold lower than the highly potent cyclohexane reference compound (3 ) but is comparable to the established antagonist haloperidol.[2] Notably, the unsubstituted piperidine (4a ) and the ethyl-substituted analogue (18b ) exhibit moderate affinity, while the bulky tosyl group (13a ) leads to a decrease in binding potency.[2]
Antiproliferative Activity
Beyond receptor binding, the functional activity of these compounds was assessed through antiproliferative assays against human cancer cell lines.
| Compound ID | Cell Line | Antiproliferative Activity (IC₅₀) [µM] |
| 4a | A427 (Non-small cell lung cancer) | 12 |
| 20a | DU145 (Androgen-negative prostate cancer) | 8.1 |
| 21a | DU145 (Androgen-negative prostate cancer) | 7.9 |
| 22a | DU145 (Androgen-negative prostate cancer) | 6.8 |
| Haloperidol | A427 (Non-small cell lung cancer) | 10 |
| NE-100 | DU145 (Androgen-negative prostate cancer) | >25 |
| S1RA | DU145 (Androgen-negative prostate cancer) | >25 |
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[2]
The unsubstituted piperidine derivative 4a demonstrated antiproliferative activity against A427 lung cancer cells comparable to haloperidol.[2] Furthermore, the 1-methylpiperidine derivatives (20a , 21a , and 22a ) exhibited more potent antiproliferative effects on DU145 prostate cancer cells than the established σ1 ligands NE-100 and S1RA.[2]
Experimental Protocols
General Synthesis of 4-(2-Aminoethyl)piperidine Derivatives
The synthesis of the target compounds commenced with the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation of the resulting ketones. Subsequently, various amino moieties and piperidine N-substituents were introduced to generate the final library of compounds.[2]
Synthetic workflow for 4-(2-aminoethyl)piperidine derivatives.
σ1 Receptor Binding Assay
The affinity of the compounds for the σ1 receptor was determined using a competitive binding assay with [³H]-(+)-pentazocine as the radioligand and guinea pig brain membranes as the receptor source. The assay was performed in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 120 minutes. Non-specific binding was determined in the presence of 10 µM haloperidol. The reaction was terminated by rapid filtration, and the radioactivity was quantified by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Antiproliferative Assay
The antiproliferative activity of the compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A427 and DU145) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution was added, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Workflow for the MTT-based antiproliferative assay.
Signaling Pathways and Logical Relationships
The σ1 receptor is a unique intracellular protein that modulates a variety of signaling pathways, including those involved in cell survival and proliferation. By binding to the σ1 receptor, the synthesized piperidine derivatives can influence these downstream pathways, leading to the observed antiproliferative effects.
Modulation of cell signaling by σ1 receptor ligands.
References
A Comparative Guide to the Performance of 4-(2-Boc-aminoethyl)piperidine in Synthetic and Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical step that influences the synthetic efficiency, physicochemical properties, and biological activity of novel therapeutic agents. 4-(2-Boc-aminoethyl)piperidine is a versatile bifunctional molecule widely employed in medicinal chemistry. This guide provides an objective comparison of its performance in specific assays against relevant alternatives, supported by experimental data, to inform strategic decisions in your research endeavors.
Performance in Receptor Binding Assays: A Case Study on σ1 Receptor Ligands
The piperidine scaffold is a common motif in ligands targeting the σ1 receptor, an intracellular protein implicated in various neurological disorders and cancers. The nature of the substituents on the piperidine ring can significantly impact binding affinity. A study by Holtschulte et al. provides a clear demonstration of this in a series of N-substituted 4-(2-aminoethyl)piperidine derivatives.[1][2][3]
The affinity of these ligands for the σ1 receptor was determined using radioligand binding assays with --INVALID-LINK---pentazocine. The inhibitory constant (Ki) is a measure of the concentration of the ligand required to inhibit 50% of the radioligand binding; a lower Ki value indicates a higher binding affinity.
| Compound ID | N-Substituent on Piperidine | σ1 Receptor Affinity (Ki) [nM] |
| 4a | H | 165 |
| 13a | Tosyl | 108 |
| 18b | Ethyl | 89.4 |
| 18a | Methyl | 7.9 |
| 3 (Reference) | Cyclohexane (replaces piperidine) | 0.61 |
| Data sourced from Holtschulte et al.[1][2][3] |
This data clearly illustrates that the N-substituent on the 4-(2-aminoethyl)piperidine core is a key determinant of σ1 receptor affinity. A simple methyl group (Compound 18a ) confers the highest affinity among the piperidine derivatives, being only an order of magnitude less potent than the cyclohexane reference compound.[3] In contrast, an unsubstituted nitrogen (Compound 4a ), a bulky tosyl group (Compound 13a ), or a slightly larger ethyl group (Compound 18b ) all result in significantly lower binding affinities.[3] This highlights the importance of fine-tuning the substitution on the piperidine nitrogen to optimize interactions with the target protein.
Performance as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, which is typically measured by its half-maximal degradation concentration (DC50) and maximal degradation level (Dmax).
Here, we present a summary of the performance of a piperidine-based PROTAC targeting Poly(ADP-ribose) polymerase 1 (PARP1) in comparison to PROTACs with a more flexible polyethylene glycol (PEG)-based linker.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| iRucaparib-AP5 (PEG-based) | PARP1 | Pomalidomide | 36 | >90 | HeLa |
| iRucaparib-AP6 (PEG-based) | PARP1 | Pomalidomide | 82 | >90 | HeLa |
While not a direct comparison of isomers, this data indicates that rigid piperidine-based linkers can be employed to create potent protein degraders. The comparable, and in some cases superior, performance of flexible PEG linkers underscores that the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 4-(2-aminoethyl)piperidine Derivatives
The synthesis of the N-substituted 4-(2-aminoethyl)piperidine derivatives for the σ1 receptor binding assay involved a multi-step process starting from commercially available materials. A key step is the introduction of the N-substituent on the piperidine ring, which can be achieved through various methods such as reductive amination or N-alkylation of a suitable precursor. The final deprotection of the Boc group yields the desired amine for subsequent derivatization.
Protocol 1: σ1 Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of compounds to the σ1 receptor.
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Test compounds (e.g., N-substituted 4-(2-aminoethyl)piperidine derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the guinea pig brain membrane preparation, --INVALID-LINK---pentazocine at a fixed concentration (e.g., 1 nM), and the test compound at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known σ1 receptor ligand (e.g., haloperidol).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: General Procedure for PROTAC Synthesis using a Boc-Protected Piperidine Linker
This protocol outlines a general strategy for the synthesis of a PROTAC molecule incorporating a Boc-protected piperidine linker. The synthesis is modular, involving the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand.
Step 1: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)
-
Dissolve the E3 ligase ligand containing a suitable functional group (e.g., a carboxylic acid) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature until the Boc group is cleaved.
-
Remove the solvent and excess acid under reduced pressure.
Step 3: Coupling of the Linker-Ligand Intermediate to the Second Ligand (e.g., Target Protein Ligand)
-
Dissolve the deprotected intermediate from Step 2 and the target protein ligand (containing a complementary functional group, e.g., a carboxylic acid) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker such as this compound.
References
Quantitative Analysis of 4-(2-Boc-aminoethyl)piperidine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 4-(2-Boc-aminoethyl)piperidine is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this Boc-protected piperidine derivative in reaction mixtures.
Comparison of Analytical Methods
The selection of an optimal analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. Each method offers distinct advantages and disadvantages for the quantification of this compound.
| Feature | HPLC with UV/Vis Detection | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by detection of a chromophore. | Separation of volatile compounds followed by mass-based detection and identification. | Intrinsic relationship between NMR signal intensity and the number of atomic nuclei. |
| Sample Preparation | Derivatization often required to introduce a UV-active chromophore. | Derivatization may be necessary to improve volatility and thermal stability. | Simple dissolution in a deuterated solvent with an internal standard. |
| Sensitivity | High (ng/mL to µg/mL), dependent on the derivatizing agent's molar absorptivity. | Very high (pg/mL to ng/mL), especially with selected ion monitoring (SIM). | Lower (µg/mL to mg/mL), requires higher sample concentration. |
| Selectivity | Good to excellent, depending on chromatographic resolution and detector specificity. | Excellent, provides mass fragmentation patterns for definitive identification. | Excellent, provides detailed structural information, allowing for the resolution of structurally similar compounds. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate to high, with run times of 15-40 minutes per sample. | Moderate, requires longer acquisition times for high precision. |
| Key Advantages | Widely available, robust, high precision. | High sensitivity and specificity, provides structural information. | Non-destructive, requires no reference standard for the analyte (with a certified internal standard), provides rich structural information. |
| Key Limitations | Indirect analysis requiring derivatization, which can introduce variability. | Potential for thermal degradation of the Boc-protecting group in the injector. | Lower sensitivity, higher instrumentation cost. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of Boc-protected piperidine derivatives, which can be considered representative for this compound. The data for HPLC and GC-MS is adapted from a validation study of the closely related N-Boc-4-hydroxypiperidine[1].
| Validation Parameter | HPLC-UV (with derivatization) | GC-FID | LC-MS/MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 1000 ng/mL | 10 µM - 50 mM |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 0.05 ng/mL | ~10 µM |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | 0.1 ng/mL | ~30 µM |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and reaction matrices.
HPLC Method with Pre-column Derivatization
This method is based on the derivatization of the secondary amine of the piperidine ring with 4-toluenesulfonyl chloride to introduce a UV-active moiety[2].
1. Derivatization Procedure:
-
To 1.0 mL of the sample solution (or a diluted aliquot of the reaction mixture) in a suitable solvent (e.g., acetonitrile), add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 1.0 mL of a 1 M sodium bicarbonate solution.
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 68:32 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
GC-MS Method
Direct analysis of Boc-protected amines by GC-MS can be challenging due to potential thermal degradation. A robust method involves a lower injection temperature and a fast oven ramp[1].
1. Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile components of the reaction mixture.
2. GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C (optimization may be required to minimize degradation).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound is recommended.
-
Quantitative NMR (qNMR) Method
qNMR offers a direct and accurate method for quantification without the need for a reference standard of the analyte itself[3].
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition Parameters:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation.
-
Acquisition Time (aq): At least 3-4 seconds.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K).
3. Data Processing and Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually and perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte (e.g., the 9H singlet of the Boc group) and the internal standard.
-
The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) where N_protons is the number of protons for the integrated signal, and MW is the molecular weight.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the quantitative analysis of this compound using the described methods.
Caption: Workflow for the quantitative analysis by HPLC with pre-column derivatization.
Caption: Workflow for the quantitative analysis by GC-MS.
Caption: Workflow for the quantitative analysis by qNMR.
References
A Comparative Guide to Amine Protection: Advantages of Boc for 4-(2-aminoethyl)piperidine
In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection of reactive functional groups is a cornerstone of modern organic chemistry. For a molecule like 4-(2-aminoethyl)piperidine, which possesses two amine functionalities of differing reactivity, a robust and selective protection strategy is paramount. This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group with other common amine protecting groups, specifically focusing on its application to 4-(2-aminoethyl)piperidine. This analysis is supported by comparative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic routes.
The primary amino group of the ethyl side chain in 4-(2-aminoethyl)piperidine is more nucleophilic and sterically accessible than the secondary amine within the piperidine ring, allowing for selective protection. The choice of protecting group is critical as it dictates the conditions for subsequent reaction steps and its eventual removal.
The Prominence of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1][2] Its popularity stems from a unique combination of stability and ease of removal under specific conditions.
Key Advantages of the Boc Group:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][3] This allows for deprotection under conditions that are often orthogonal to other protecting groups.
-
Stability: It exhibits excellent stability towards a broad range of reagents and reaction conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[1] This robustness is crucial when performing modifications on other parts of the molecule.
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O, a stable and easy-to-handle reagent, often resulting in high yields.[4]
-
Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and groups removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group.[1][5] This orthogonality is fundamental in multi-step syntheses requiring selective deprotection.[6][7]
Comparative Analysis of Amine Protecting Groups
While the Boc group offers significant advantages, other protecting groups like Cbz and Fmoc also have their merits and are chosen based on the overall synthetic strategy.[1] The selection is often dictated by the stability of the protecting group under various reaction conditions and the selectivity of its removal.[1]
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Base (e.g., 20% Piperidine in DMF)[8] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Stable to acid and base.[3] | Stable to acid and catalytic hydrogenation.[1] |
| Key Advantage | Orthogonal to Cbz and Fmoc; stable to a wide range of reagents.[9] | Stable to acidic and basic conditions. | Mild, non-acidic deprotection conditions.[10] |
| Primary Disadvantage | Harsh acidic conditions for deprotection can be detrimental to sensitive substrates.[1] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[1] | The liberated dibenzofulvene can form adducts, requiring scavengers.[1] |
Experimental Protocols
The following protocols are representative methods for the protection and deprotection of the primary amine of 4-(2-aminoethyl)piperidine.
Protocol 1: Mono-Boc Protection of 4-(2-aminoethyl)piperidine
This procedure is adapted from general methods for the selective mono-Boc protection of diamines.[11][12]
-
Materials: 4-(2-aminoethyl)piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-(2-aminoethyl)piperidine (1 equivalent) in methanol (10 mL per gram of diamine).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in methanol dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected product, 4-(2-(Boc-amino)ethyl)piperidine.[13]
-
Protocol 2: Deprotection of Boc-protected 4-(2-(amino)ethyl)piperidine
This is a standard procedure for Boc group removal.[14][15]
-
Materials: 4-(2-(Boc-amino)ethyl)piperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (10 mL per gram).
-
Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected product.
-
Protocol 3: Cbz Protection of 4-(2-aminoethyl)piperidine
-
Materials: 4-(2-aminoethyl)piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-(2-aminoethyl)piperidine (1 equivalent) and NaHCO₃ (2.5 equivalents) in a 1:1 mixture of dioxane and water.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.05 equivalents) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the Cbz-protected product.
-
Protocol 4: Fmoc Protection of 4-(2-aminoethyl)piperidine
-
Materials: 4-(2-aminoethyl)piperidine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Follow the procedure for Cbz protection (Protocol 3), substituting Fmoc-Cl for Cbz-Cl. The reaction is typically faster and can be monitored by TLC.
-
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is contingent on the planned subsequent synthetic steps. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for the primary amine of 4-(2-aminoethyl)piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. redalyc.org [redalyc.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
Safety Operating Guide
Proper Disposal of 4-(2-Boc-aminoethyl)piperidine: A Procedural Guide
This guide provides essential safety and logistical information for the proper handling and disposal of 4-(2-Boc-aminoethyl)piperidine. The procedures outlined are based on established safety data sheets for this chemical and its structural analogs. This compound must be treated as hazardous waste, and all disposal activities must comply with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Profile and Safety Summary
This compound and related piperidine derivatives are hazardous materials. Primary risks include severe skin and eye damage, toxicity if ingested or inhaled, and respiratory irritation. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Hazard Classification for this compound Analogs
| Hazard Classification | Description | GHS Category Reference |
|---|---|---|
| Skin Corrosion / Irritation | Causes severe skin burns and irritation. | Category 1B / 2[1][2] |
| Eye Damage / Irritation | Causes serious, potentially irreversible eye damage. | Category 1[1][2] |
| Acute Toxicity | Can be toxic or harmful if swallowed, inhaled, or in contact with skin. | Category 3 / 4[3] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | STOT SE 3[1][4] |
| Aquatic Hazard | Considered harmful to aquatic life. | Acute 3 |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][6] If aerosol or dust generation is unavoidable, a NIOSH/MSHA approved respirator may be necessary.[1]
Waste Collection and Segregation
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed container for hazardous liquid waste.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
All items that have come into direct contact with the chemical, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste.
-
Place these items in a designated, sealed hazardous waste container.
-
Spill Management
-
Small Spills:
-
Ensure proper PPE is worn before addressing the spill.
-
Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[8]
-
Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the spill area with an appropriate solvent or cleaning agent, and collect the decontamination materials as hazardous waste.
-
Ventilate the area after clean-up is complete.[8]
-
-
Large Spills:
Primary Disposal Method
The universally recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[5][10][11]
-
Contact a Contractor: Arrange for collection by an approved hazardous waste management company.
-
Incineration: The preferred disposal technique is high-temperature chemical incineration, often in a unit equipped with an afterburner and a scrubber to neutralize harmful combustion products.[5][10][12] The material may be mixed with a combustible solvent to aid destruction.[10]
-
Landfill: In some cases, and only after appropriate treatment and neutralization, the waste may be buried in a landfill specifically licensed to accept chemical and pharmaceutical waste.[10][13] This is a less preferred option.
On-Site Treatment (Expert Use Only)
On-site treatment should only be performed by trained personnel in accordance with institutional EHS approval.
-
Neutralization: A potential pre-treatment step involves slurrying the chemical in water and carefully neutralizing it with a suitable dilute acid.[10] This should only be attempted if the facility and personnel are equipped for such procedures.
Disposal of Empty Containers
Empty containers must be treated as hazardous waste until properly decontaminated.[10]
-
Triple rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After decontamination, containers can be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or disposal as hazardous waste.[9][11]
Diagram 1: Disposal Decision Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.com [capotchem.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
